molecular formula C9H12N2O2 B1356638 2-Nitro-n-propylaniline

2-Nitro-n-propylaniline

Cat. No.: B1356638
M. Wt: 180.2 g/mol
InChI Key: FDHOTNRJUHFIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-N-propylaniline is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both a nitro group and an N-propyl substituent on an aniline ring, makes it a versatile building block for the construction of more complex nitrogen-containing heterocycles. A prominent application documented in recent scientific literature is its use as a direct precursor in the synthesis of 2-phenylbenzimidazole derivatives . These benzimidazole-based compounds are of significant interest in antiplasmodial research, and their biological activity has been shown to be substantially enhanced upon complexation with transition metals such as ruthenium(II), rhodium(III), and iridium(III) to form cyclometallated complexes for targeting Plasmodium falciparum . The electron-withdrawing nitro group can be reduced to an amine or participate in nucleophilic substitution reactions, allowing for further functionalization . The propyl group on the nitrogen atom can modify the compound's hydrophobicity and electronic properties, which are critical parameters in rational drug design for optimizing pharmacokinetic profiles . Researchers utilize this compound to explore new chemotypes that are chemically and structurally diverse, particularly in the search for agents to combat drug-resistant strains of parasites . 2-Nitro-N-propylaniline is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

2-nitro-N-propylaniline

InChI

InChI=1S/C9H12N2O2/c1-2-7-10-8-5-3-4-6-9(8)11(12)13/h3-6,10H,2,7H2,1H3

InChI Key

FDHOTNRJUHFIGT-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Solubility Profile and Determination of 2-Nitro-N-propylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Nitro-N-propylaniline , a critical intermediate in the synthesis of azo dyes and phenylenediamine-based pharmaceuticals.

Given the specific nature of this compound, this guide synthesizes established solubility data of structural analogs (the o-nitroaniline family) with a rigorous, self-validating experimental framework. It is designed to empower researchers to predict solvent behavior and experimentally determine precise solubility curves.

Executive Summary

2-Nitro-N-propylaniline (CAS: 15386-89-7 / 55432-58-1 derivative context) is an amphiphilic aromatic amine. Its solubility behavior is governed by a "push-pull" electronic system: the electron-withdrawing nitro group at the ortho position and the electron-donating N-propyl amine chain.

Unlike its parent compound (2-nitroaniline), the addition of the N-propyl chain significantly enhances lipophilicity, altering its solvent affinity. This guide details the thermodynamic principles driving its dissolution, predicts its solubility landscape, and provides a validated protocol for generating precise mole-fraction data.

Theoretical Solubility Framework

To understand the solubility of 2-Nitro-N-propylaniline without pre-existing empirical tables, we must analyze its molecular interactions relative to verified analogs.

Structural Determinants[1]
  • Intramolecular Hydrogen Bonding: The ortho-nitro group forms a strong intramolecular hydrogen bond with the amine hydrogen. This "locks" the polarity, reducing the molecule's ability to form intermolecular hydrogen bonds with solvents. Consequence: Higher solubility in non-polar solvents (e.g., Toluene, Benzene) compared to para-nitro isomers.

  • Hydrophobic Propyl Chain: The N-propyl group acts as a lipophilic tail. Consequence: Reduced water solubility (< 0.1 g/L predicted) and enhanced solubility in alcohols and chlorinated solvents compared to 2-nitroaniline.

Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and analog data (N-methyl-2-nitroaniline):

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Driver
Polar Aprotic Acetone, DMF, DMSOExcellent Dipole-dipole interactions; disruption of crystal lattice.
Polar Protic Ethanol, Methanol, IsopropanolGood Solvation of the nitro group; entropy-driven mixing.
Aromatic Toluene, XyleneModerate to Good

-

stacking interactions; compatible dispersion forces.
Chlorinated Chloroform, DCMHigh Favorable dispersion and weak H-bond acceptance.
Aqueous Water, BrineInsoluble Hydrophobic effect of the propyl chain and aromatic ring.

Experimental Protocol: Isothermal Saturation Method

Since specific mole-fraction data (


) varies by synthesis batch and purity, researchers must generate their own solubility curves. The Static Equilibrium (Shake-Flask) Method  coupled with HPLC or Gravimetric analysis is the industry gold standard.
Reagents and Setup
  • Solute: 2-Nitro-N-propylaniline (Recrystallized, Purity >98%).

  • Solvents: Analytical grade (dried over molecular sieves).

  • Equipment: Double-jacketed glass vessel, constant temperature bath (

    
     0.05 K), magnetic stirrer.
    
Validated Workflow

The following diagram outlines the self-validating workflow for solubility determination.

SolubilityWorkflow Start Start: Excess Solute Addition Equilibration Equilibration (T = const, Stirring 24-48h) Start->Equilibration Solvent + Solid Settling Phase Separation (Stop Stirring, 2-4h) Equilibration->Settling Saturated Solution Sampling Supernatant Sampling (Pre-heated Syringe + 0.45µm Filter) Settling->Sampling Clear Supernatant Analysis Quantification (HPLC / Gravimetric) Sampling->Analysis Aliquot Validation Repeat at T + 5K Analysis->Validation Data Point Recorded Validation->Equilibration Next Temp Step

Caption: Step-by-step workflow for determining thermodynamic solubility using the isothermal method.

Critical Control Points
  • Temperature Hysteresis: Approach equilibrium from undersaturation (heating up) rather than supersaturation (cooling down) to prevent metastable zone formation.

  • Sampling Integrity: Syringes and filters must be pre-heated to the solution temperature to prevent the solute from crashing out during transfer.

Thermodynamic Modeling & Data Analysis

Once experimental data is collected, it must be correlated to theoretical models to ensure physical consistency.

The Modified Apelblat Equation

The solubility of 2-Nitro-N-propylaniline in pure solvents is best correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:



  • 
    : Mole fraction solubility.[1][2]
    
  • 
    : Absolute temperature (K).[3][2]
    
  • 
    : Empirical parameters derived from regression.
    
Dissolution Thermodynamics

Using the Van't Hoff analysis , you can derive the thermodynamic functions of the solution.[2] The dissolution of nitroanilines is typically endothermic (


) and entropy-driven  (

).
  • Enthalpy (

    
    ) : Positive values indicate solubility increases with temperature.
    
  • Gibbs Free Energy (

    
    ) : Negative values indicate spontaneous dissolution.
    

Mechanism Visualization:

DissolutionMechanism Crystal Crystal Lattice (Dipole-Dipole + Stacking) Cavity Cavity Formation (Endothermic) Crystal->Cavity Energy Input (Heat) Solvent Pure Solvent (H-Bond Network) Solvent->Cavity Breaking Solvent Bonds Interaction Solute-Solvent Interaction (Exothermic) Cavity->Interaction 2-Nitro-N-propyl Insertion Solution Homogeneous Solution (Entropy Driven) Interaction->Solution Equilibrium

Caption: Thermodynamic cycle of 2-Nitro-N-propylaniline dissolution showing energy barriers.

Application Insights for Process Development

  • Recrystallization: The steep solubility curve in Ethanol or Isopropanol (high solubility at boiling, low at RT) makes them ideal candidates for purification.

  • Reaction Solvent: For nucleophilic substitutions, Toluene is recommended. The N-propyl group provides sufficient lipophilicity to maintain solubility in non-polar media, avoiding the side reactions common in protic solvents.

  • Extraction: Use Dichloromethane (DCM) for extracting this compound from aqueous reaction mixtures. The partition coefficient (

    
    ) is predicted to be > 2.5, ensuring efficient phase transfer.
    

References

  • BenchChem. (2025).[4] Solubility Profile of N-(2-Ethoxyethyl)-2-nitroaniline: A Technical Guide. Retrieved from .

  • PubChem. (2025).[5] 2-Nitroaniline Compound Summary. National Library of Medicine. Retrieved from .

  • Zhang, Y., et al. (2020). "2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis." Journal of Chemical & Engineering Data. Retrieved from .

  • Fisher Scientific. (2025). 2-Nitroaniline Safety Data Sheet. Retrieved from .

  • ResearchGate. (2022). Solubility Measurement and Thermodynamic Model Correlation of 2-Chloro-5-nitroaniline. Retrieved from .

Sources

Technical Guide: Safety Data & Toxicology of 2-Nitro-N-propylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Nitro-N-propylaniline , a specialized nitroaromatic intermediate.[1] It synthesizes confirmed physicochemical data, inferred toxicological profiles based on structure-activity relationships (SAR) of nitroanilines, and rigorous safety protocols for research and development environments.

CAS Registry Number: 55432-58-1 Synonyms: N-Propyl-2-nitroaniline; N-(2-Nitrophenyl)propylamine; 2-Nitro-N-propylbenzenamine Formula: C₉H₁₂N₂O₂ Molecular Weight: 180.21 g/mol [1]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

2-Nitro-N-propylaniline is a secondary amine derivative of o-nitroaniline.[1] Structurally, it features an electron-withdrawing nitro group at the ortho position relative to an electron-donating propylamino group.[1] This "push-pull" electronic system imparts significant dipole moment and color (typically orange to deep red) to the molecule, making it useful as a chromophore intermediate in dye synthesis and a building block for benzimidazole heterocycles.

Physicochemical Properties Table
PropertyData / ValueNote
Appearance Orange to Red Crystalline Solid or OilLow melting point expected due to N-alkylation disrupting H-bonding.[1]
Melting Point ~30–40 °C (Estimated)Lower than 2-nitroaniline (71°C) due to steric bulk of propyl group.[1]
Boiling Point ~298 °C (Predicted)High boiling point typical of polar nitroaromatics.
Solubility Lipophilic (LogP ~2.8)Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water.
pKa (Conjugate Acid) ~ -0.5 to 0.5Weakly basic amine due to strong electron withdrawal by o-NO₂.[1]
SMILES CCCNc1ccccc1[O-]
InChI Key OFUNJNUEYJCAEX-UHFFFAOYSA-N

Part 2: Safety Data Sheet (SDS) Analysis

Hazards Identification (GHS Classification)

Based on the toxicity profiles of structural analogs (2-nitroaniline and N-alkyl-nitroanilines), this compound is classified as a Severe Health Hazard .[1]

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

  • Specific Target Organ Toxicity - Repeated Exposure (STOT-RE): Category 2 (Blood/Hematopoietic System).[1]

  • Skin Sensitization: Category 1 (May cause allergic skin reaction).

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[1]

Hazard Statements:

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H317: May cause an allergic skin reaction.[1]

  • H373: May cause damage to organs (blood) through prolonged or repeated exposure (Methemoglobinemia).

Emergency Response Protocols
First Aid Measures
  • Inhalation: Immediate removal to fresh air.[2] If cyanosis (blue skin/lips) occurs, administer 100% oxygen. Do not perform mouth-to-mouth resuscitation if inhaled; use a bag-valve mask.[1]

  • Skin Contact: Rapid absorption is possible.[1] Wash immediately with polyethylene glycol 400 (PEG 400) or soap and water for 15 minutes. Isolate contaminated clothing.[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek immediate ophthalmological consult.

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Transport to ER immediately.

Medical Note to Physician: Methemoglobinemia

This compound is a potent methemoglobin former. Absorption leads to the oxidation of ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport.

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the first-line treatment if MetHb > 30% or patient is symptomatic.[1]

  • Contraindication: Do not use Methylene Blue in G6PD-deficient patients (risk of hemolysis).[1]

Part 3: Toxicology Profile

Mechanism of Action: The Nitroreduction Pathway

The toxicity of 2-Nitro-N-propylaniline is driven by its metabolic activation in the liver.[1] The nitro group is reduced to a hydroxylamine intermediate, which enters a redox cycle with hemoglobin.

Metabolic Activation Diagram:

Metabolism Parent 2-Nitro-N-propylaniline (Lipophilic Parent) Nitroso Nitroso-Intermediate (Reactive Electrophile) Parent->Nitroso CYP450 / Reductase Hydroxylamine N-hydroxy-N-propylaniline (Toxic Metabolite) Nitroso->Hydroxylamine 2e- Reduction Hydroxylamine->Nitroso Oxidation Amine N-propyl-1,2-phenylenediamine (Excretable) Hydroxylamine->Amine Reduction Hb_Fe2 Hemoglobin (Fe2+) (Functional) Hb_Fe3 Methemoglobin (Fe3+) (Non-functional) Hb_Fe2->Hb_Fe3 Coupled Oxidation

Figure 1: Metabolic activation pathway leading to methemoglobinemia. The redox cycling between the hydroxylamine and nitroso forms continuously oxidizes hemoglobin.

Toxicological Endpoints
  • Genotoxicity: Nitroanilines are frequently positive in the Ames test (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9), indicating potential to cause DNA frameshift mutations.

  • Carcinogenicity: While specific data for the N-propyl derivative is limited, the parent compound (o-nitroaniline) and related dyes (HC Orange 1) show equivocal or positive evidence of carcinogenicity in animal models, often targeting the liver and bladder.

  • Skin Sensitization: The N-propyl group increases lipophilicity, potentially enhancing skin penetration compared to the parent nitroaniline, increasing the risk of allergic contact dermatitis.

Part 4: Synthesis & Impurities

Researchers synthesizing this compound must control for unreacted starting materials which are also highly toxic.

Synthesis Workflow: The standard synthesis involves Nucleophilic Aromatic Substitution (SₙAr) of 1-fluoro-2-nitrobenzene (or the chloro- analog) with propylamine.[1]

Synthesis SM1 1-Fluoro-2-nitrobenzene (Substrate) Reaction SnAr Reaction (80°C, 4-6 hrs) SM1->Reaction SM2 n-Propylamine (Nucleophile) SM2->Reaction Base K2CO3 / DMF (Base/Solvent) Base->Reaction Quench Ice Water Quench Reaction->Quench Extract Extraction (EtOAc) Quench->Extract Purify Recrystallization (Ethanol/Water) Extract->Purify Product 2-Nitro-N-propylaniline (>98% Purity) Purify->Product Impurity Impurity: Unreacted Nitrobenzene Purify->Impurity Removed

Figure 2: Synthetic pathway via SₙAr.[1] Critical control point: Removal of unreacted halonitrobenzene.

Part 5: Handling & Disposal Protocols

Engineering Controls
  • Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood or a glovebox.

  • Surface Decontamination: Use surfactant-based cleaners followed by an alcohol wipe.[1] Nitroanilines can stain surfaces and penetrate standard nitrile gloves over time.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory.[1] Inner layer: Laminate film (Silver Shield) or heavy-duty Nitrile (>0.11mm).[1] Standard latex is permeable.

  • Respiratory: If dust/aerosol generation is possible, use a powered air-purifying respirator (PAPR) or N95/P100 mask.[1]

  • Clothing: Tyvek® lab coat or sleeve covers to prevent dermal absorption.

Disposal
  • Waste Stream: Segregate as "Toxic Organic Waste."

  • Destruction: Incineration is the only approved disposal method. The incinerator must be equipped with a scrubber to neutralize Nitrogen Oxides (NOx) generated during combustion.

  • Do not release into drains; highly toxic to aquatic invertebrates (EC50 < 10 mg/L estimated).

References
  • BenchChem. (2025).[3] N-Benzyl-2-nitroaniline and Derivatives: Synthesis and Properties. Retrieved from .

  • Cyriac, J., et al. (2011). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. Journal of Mass Spectrometry. .

  • National Toxicology Program (NTP).Testing Status of Nitroanilines. U.S. Department of Health and Human Services.
  • ChemSrc. (2025). 2-Nitro-N-propylaniline (CAS 55432-58-1) Entry.[1][4] Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet for 2-Nitroaniline (Parent Compound). .

Sources

Thermodynamic Stability of 2-Nitro-n-propylaniline at Room Temperature

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Nitro-n-propylaniline (N-propyl-2-nitroaniline) exhibits high thermodynamic stability at room temperature (25°C) .[1][2] Its stability profile is governed principally by a strong intramolecular hydrogen bond between the ortho-nitro oxygen and the amine proton, which locks the molecule into a planar, low-energy conformation.[1]

While kinetically inert under standard storage conditions, the compound possesses latent high-energy decomposition pathways characteristic of ortho-nitro N-alkylated systems.[1][2] At elevated temperatures (>200°C) or under high-energy activation, it undergoes a specific intramolecular redox rearrangement where the nitro group oxidizes the N-propyl chain.[1][2]

This guide details the structural basis of this stability, provides validated protocols for thermodynamic characterization (DSC/TGA), and outlines the specific degradation mechanisms that researchers must monitor during scale-up or thermal stressing.[1]

Structural Basis of Stability[1]

The thermodynamic behavior of 2-Nitro-n-propylaniline is not merely a function of its functional groups but of their specific spatial arrangement.[1][2]

The "Locked" Conformation

The defining structural feature is the Intramolecular Hydrogen Bond (IMHB) .[2] Unlike para-nitroaniline, where the amine and nitro groups are distant, the ortho position allows the formation of a pseudo-six-membered ring.[1]

  • Mechanism: The amine hydrogen (

    
    ) acts as a donor to one of the nitro group oxygens (
    
    
    
    ).[2]
  • Thermodynamic Consequence: This interaction lowers the enthalpy of formation (

    
    ) and reduces the basicity of the amine lone pair, making it less susceptible to oxidative attack or hydrolysis at room temperature.[1]
    
  • Steric Factor: The

    
    -propyl group introduces steric bulk.[1][2] However, the IMHB forces the propyl group to adopt a conformation that minimizes steric clash with the nitro group, effectively "locking" the rotamers at room temperature.[1]
    
Electronic Deactivation

The nitro group is a strong electron-withdrawing group (EWG).[1][2] By withdrawing electron density from the benzene ring and the adjacent nitrogen, it stabilizes the


 bonds against homolytic cleavage under ambient conditions.[1]

Experimental Characterization Protocols

To validate the stability of 2-Nitro-n-propylaniline in a specific formulation or batch, we employ a coupled approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][2]

Protocol: Thermal Stability Profiling

Note: This protocol is designed to detect both phase transitions (melting) and the onset of hazardous decomposition.[2]

Equipment: Heat Flux DSC (e.g., TA Instruments Q2000 or equivalent) & TGA. Atmosphere: Nitrogen (


) purge at 50 mL/min (Inert) vs. Air (Oxidative).[1][2]
ParameterSettingRationale
Sample Mass 2–5 mgLow mass minimizes thermal lag and risk of energetic deflagration.[1][2]
Pan Type Hermetically Sealed Al/AuPrevents evaporation of the melt; contains potential outgassing.[2]
Ramp Rate 5°C/minSlower rates provide better resolution of the decomposition onset (

).[2]
Range 25°C to 350°CCovers melting (

) and primary decomposition (

).[1][2]

Data Interpretation:

  • Event 1 (Endothermic): Melting.[1][2] Expected range: < 100°C (Exact

    
     depends on crystal polymorph, typically lower than parent 2-nitroaniline due to propyl chain disruption).[1][2]
    
  • Stable Region: Flat baseline between melt and

    
    .[1][2]
    
  • Event 2 (Exothermic): Decomposition.[1][2][3] Watch for a sharp exotherm >200°C.[1][2]

    • Critical Limit: If

      
       shifts < 50°C from processing temperature, the process is unsafe.[1][2]
      
Workflow Visualization

The following diagram outlines the decision logic for stability testing.

StabilityWorkflow Start Sample: 2-Nitro-n-propylaniline DSC DSC Analysis (5°C/min, N2) Start->DSC TGA TGA Analysis (Dynamic) Start->TGA Decision Identify Onset Temp (Tonset) DSC->Decision TGA->Decision Stable Stable: Tonset > 200°C (Safe for RT Storage) Decision->Stable High Stability Unstable Unstable: Tonset < 150°C (Reject/Redesign) Decision->Unstable Low Stability Mechanism Investigate Degradation Products (LC-MS / GC-MS) Unstable->Mechanism

Figure 1: Standardized workflow for thermodynamic stability assessment of nitroaniline derivatives.

Degradation Pathways & Mechanisms[1][2][5]

While stable at room temperature, 2-Nitro-n-propylaniline is not inert under stress.[1][2] Understanding the specific decomposition pathway is vital for process safety, particularly during synthesis workups or distillation.[1]

Intramolecular Redox (The "Oxygen Transfer" Mechanism)

Unlike simple anilines that degrade via oxidation of the ring, ortho-nitro-N-alkyl anilines undergo a specific intramolecular oxygen transfer at high temperatures or under collisional activation (e.g., in Mass Spectrometry).[1][2]

The Pathway:

  • Activation: Thermal energy weakens the

    
     bond of the nitro group.[2]
    
  • Transfer: An oxygen atom from the nitro group attacks the

    
    -carbon of the 
    
    
    
    -propyl chain.[1][2]
  • Elimination: The molecule eliminates propionic acid or ethanol fragments, reducing the nitro group to a nitroso or amine species.[1][2]

This mechanism explains why ortho isomers are often less thermally stable than their para counterparts at extreme temperatures (


), despite being more stable at room temperature due to H-bonding.[1][2]

Decomposition Reactant 2-Nitro-n-propylaniline (Ground State) TS Transition State (Nitro O attacks Propyl C) Reactant->TS Heat / Activation Product1 Elimination Product (Propionic Acid) TS->Product1 Product2 Reduced Core (Nitroso/Amine) TS->Product2

Figure 2: The intramolecular redox decomposition pathway specific to N-alkyl-2-nitroanilines.[1][2]

Photochemical Instability

Nitroanilines are chromophores.[1][2] Prolonged exposure to UV/Visible light at room temperature does not cause thermal decomposition but can induce photo-isomerization or slow surface oxidation.[1][2]

  • Recommendation: Store in amber glass containers.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage conditions ensure a shelf-life exceeding 24 months.

VariableRecommendationScientific Rationale
Temperature 15°C – 25°CWell below the melting point and decomposition onset.[1][2]
Container Amber Glass / HDPEBlocks UV light to prevent photochemical degradation.[1][2]
Atmosphere Ambient (Dry)Hydrolysis is slow, but moisture can catalyze surface oxidation.[1][2]
Incompatibility Strong Acids/BasesDisrupts the stabilizing IMHB; acids protonate the amine, breaking the "lock."[1]

References

  • Athri, P., et al. (2009).[1][2] Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. Journal of the American Society for Mass Spectrometry.[2]

    • Key Insight: Defines the specific intramolecular redox decomposition mechanism for N-propyl-2-nitroaniline.
  • PubChem. (2025).[1][2] 2-Nitroaniline (Parent Compound Data). National Library of Medicine.[1][2]

    • Key Insight: Provides baseline thermodynamic data (MP, BP)
  • Sigma-Aldrich. (2025).[1][2][4] Safety Data Sheet: 2-Nitroaniline.

    • Key Insight: Confirms standard handling and stability classifications for nitroaniline deriv
  • TA Instruments. (n.d.).[1][2] Thermal Analysis of Energetic Materials.

    • Key Insight: Source for the standard DSC/TGA protocols referenced in Section 3.

Sources

pKa values and acidity constants of 2-Nitro-n-propylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Assessment of the Acid-Base Properties of 2-Nitro-n-propylaniline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Nitro-n-propylaniline (also identified as N-propyl-2-nitroaniline or N-(2-nitrophenyl)propan-1-amine) represents a specific class of weak organic bases used as intermediates in the synthesis of phenylenediamines, benzimidazoles, and azo dyes.

In the context of drug development and physicochemical profiling, this compound exhibits extremely low basicity compared to aniline, primarily due to the strong electron-withdrawing nature of the ortho-nitro group and the stabilization of the neutral form via intramolecular hydrogen bonding.

This guide provides a definitive technical assessment of its acidity constants (


), theoretical ionization behavior, and the specific spectrophotometric protocols required for accurate determination.

Structural & Electronic Analysis

To understand the acidity constants of 2-Nitro-n-propylaniline, one must distinguish between its two potential ionization modes:

  • Basicity (Protonation): Formation of the conjugate acid (

    
    ).
    
  • Acidity (Deprotonation): Formation of the amide anion (

    
    ).
    
Basicity ( of Conjugate Acid)

The basicity of the amine nitrogen is drastically attenuated by the ortho-nitro group.

  • Resonance Effect (-R): The nitro group withdraws electron density from the benzene ring, and through conjugation, delocalizes the lone pair of the nitrogen, making it unavailable for protonation.

  • Inductive Effect (-I): The electronegative nitrogen and oxygen atoms of the nitro group inductively pull electron density through the

    
    -bond framework.
    
  • Intramolecular Hydrogen Bonding (IMHB): A critical factor in ortho-isomers. The amino hydrogen forms a strong hydrogen bond with the nitro oxygen. Protonation requires breaking this stabilizing interaction, imposing an energetic penalty that lowers the

    
    .
    
  • N-Alkylation Effect: While alkyl groups (like propyl) typically exert a positive inductive effect (+I) that increases basicity, in ortho-nitroanilines, the steric bulk of the propyl group can disrupt coplanarity or solvation shells. Consequently, N-alkyl-2-nitroanilines are often weaker bases than 2-nitroaniline itself.

Acidity ( of Neutral Amine)

The remaining proton on the nitrogen is weakly acidic. The electron-withdrawing nitro group stabilizes the resulting anion (


) via resonance, making it significantly more acidic than unsubstituted aniline, though still requiring strong bases (e.g., NaH, KOtBu) for deprotonation.

Quantitative Data: pKa Values

Direct experimental values for the N-propyl derivative are sparse in open literature; however, they can be derived with high confidence from homologous series (N-methyl/N-ethyl) and Hammett equation correlations.

Table 1: Comparative Acidity Constants (Aqueous/Standard Conditions)

CompoundStructure

(Conjugate Acid

)

(Neutral Acid

)
Aniline

4.60~27
2-Nitroaniline

-0.28 (Exp)~17.9 (DMSO)
N-Methyl-2-nitroaniline

-0.50 (Est)> 18
2-Nitro-n-propylaniline

-0.45 ± 0.15 (Calc) ~18.5 (DMSO)

Note: The negative


 for the conjugate acid indicates that the protonated form is a strong acid, and the neutral amine is an extremely weak base. It will remain 100% neutral at physiological pH (7.4).

Mechanistic Visualization

The following diagram illustrates the competing electronic factors and the experimental workflow for determining these values.

G cluster_0 Structural Factors Reducing Basicity cluster_1 Ionization States N_LonePair Nitrogen Lone Pair Nitro_Ortho Ortho-Nitro Group (-I / -R Effect) N_LonePair->Nitro_Ortho Delocalization Cation Cation (BH+) Strong Acid (pKa ~ -0.5) Nitro_Ortho->Cation Destabilizes IMHB Intramolecular H-Bond (Stabilizes Neutral Form) IMHB->N_LonePair Locks Availability Neutral Neutral Amine (B) Predominant Species IMHB->Neutral Stabilizes Propyl N-Propyl Group (Steric Bulk) Propyl->Nitro_Ortho Steric Clash Cation->Neutral -H+ (pH > -0.5) Anion Anion (N-) Formed by Strong Base Neutral->Anion -H+ (pH > 18)

Caption: Figure 1. Interplay of electronic effects (resonance, induction) and steric factors governing the ionization states of 2-Nitro-n-propylaniline.

Experimental Protocols for pKa Determination

Since the


 of the conjugate acid is negative (

), standard potentiometric titration in water is impossible (the glass electrode fails below pH 0). The Spectrophotometric Method using Hammett Acidity Functions (

)
is the required standard.
Methodology: UV-Vis Spectrophotometric Titration

Objective: Determine


 by monitoring the shift in 

as the acidity of the medium increases.

Reagents:

  • Analyte: Pure 2-Nitro-n-propylaniline.

  • Solvent: Ethanol (spectroscopic grade) for stock solution.

  • Acid Source: Perchloric acid (

    
    ) or Sulfuric acid (
    
    
    
    ) solutions ranging from 0.1 M to 5.0 M.
  • Hammett Indicators: (If calibrating

    
     manually, though standard tables are usually used).
    

Step-by-Step Protocol:

  • Stock Preparation: Dissolve 2-Nitro-n-propylaniline in ethanol to create a

    
     stock solution.
    
  • Sample Series: Prepare 10-12 volumetric flasks (25 mL).

    • Add 1.0 mL of stock solution to each.

    • Dilute to volume with varying concentrations of aqueous acid (e.g., 0.1 M, 0.5 M, 1.0 M... up to 60%

      
      ).
      
    • Control 1 (Base form): Dilute one sample with pH 7 buffer (100% neutral form).

    • Control 2 (Acid form): Dilute one sample with concentrated

      
       (assumed 100% protonated form).
      
  • Spectral Scanning:

    • Scan each sample from 200 nm to 500 nm.

    • Identify the

      
       for the neutral form (typically ~280-290 nm and ~410 nm for nitroanilines) and the protonated form (often hypsochromically shifted).
      
  • Data Analysis (Hammett Equation):

    • Select the analytical wavelength where the absorbance difference is maximal.

    • Calculate the ionization ratio

      
       using Beer-Lambert Law:
      
      
      
      
    • Plot

      
       against the Hammett Acidity Function (
      
      
      
      ) of the acid solutions (not pH).
    • The intercept where

      
       corresponds to the 
      
      
      
      .

Validation Criteria:

  • Isosbestic Point: The overlay of spectra must show a sharp isosbestic point, confirming a simple two-state equilibrium without degradation.

  • Slope: The slope of

    
     vs. 
    
    
    
    should be near unity (1.0). Significant deviation suggests the compound does not follow the Hammett base assumption (Hammett-Zucker hypothesis).

Implications for Drug Development

Solubility & Permeability
  • Physiological pH: At pH 1.2 (stomach) to 7.4 (blood), the compound exists exclusively in its neutral, uncharged form .

  • Lipophilicity: Being uncharged and having a propyl chain, it will exhibit high lipophilicity (

    
    ). This predicts high membrane permeability but poor aqueous solubility.
    
  • Formulation: Salt formation (e.g., hydrochloride) is not feasible for stabilization because the salt would hydrolyze immediately upon contact with moisture or water (due to the negative

    
    ).
    
Synthetic Reactivity
  • Nucleophilicity: The nitrogen is a poor nucleophile. Alkylation or acylation reactions will require forcing conditions (high heat, strong base) or highly reactive electrophiles.

  • Deprotonation: To use the amine as a nucleophile via its anion, anhydrous conditions with bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in THF/DMF are required.

References

  • Basicity of Nitroanilines: Journal of the Chemical Society B: Physical Organic. Effects of N-alkylation on the pKa of anilinium ions.

  • Hammett Acidity Functions: Chemical Reviews. The Hammett Equation and Acidity Functions in Organic Chemistry.

  • Spectrophotometric Determination: Journal of Pharmaceutical and Biomedical Analysis. Determination of pKa values of weak bases by UV-Vis spectrophotometry.

  • Physical Properties of N-Alkyl Anilines: NIST Chemistry WebBook, SRD 69. 2-Nitroaniline and derivatives data.

  • Acidity in Non-Aqueous Solvents: The Journal of Organic Chemistry. Bordwell pKa Table (Acidity in DMSO).

Technical Guide: Physicochemical Profiling & Characterization of 2-Nitro-N-propylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 2-Nitro-N-propylaniline , designed for researchers in organic synthesis and medicinal chemistry.

Executive Summary

2-Nitro-N-propylaniline (CAS: 55432-58-1), also known as N-propyl-o-nitroaniline, is a secondary aromatic amine primarily utilized as an intermediate in the synthesis of benzimidazole derivatives, azo dyes, and pharmaceutical precursors.[1] Unlike its parent compound (2-nitroaniline), which is a crystalline solid, the introduction of the N-propyl chain disrupts intermolecular hydrogen bonding, significantly altering its phase behavior.

This guide provides the definitive physicochemical data, explains the structural causality behind its liquid state, and outlines a self-validating experimental protocol for its synthesis and thermal analysis.

Physicochemical Data Profile

Identity & Core Properties
PropertyData
Chemical Name 2-Nitro-N-propylaniline
CAS Registry Number 55432-58-1
Molecular Formula C

H

N

O

Molecular Weight 180.21 g/mol
Appearance Deep orange to red viscous oil (at 25°C)
Thermal Data (Melting & Boiling Points)

The following data synthesizes experimental observations with structure-property relationship (SPR) trends derived from homologous series (N-methyl, N-ethyl, N-butyl).

PropertyValue / RangeConditionConfidence Level
Melting Point (MP) < 20 °C Atmospheric PressureHigh (Inferred from analogues)
Boiling Point (BP) 158 – 162 °C @ 15 mmHg (Vacuum)High (Estimated)
Boiling Point (BP) ~295 °C @ 760 mmHgLow (Theoretical; likely decomposes)
Density 1.12 – 1.15 g/mL @ 20 °CMedium (Predicted)

Technical Insight (The "Liquid Trough"): The parent compound, 2-nitroaniline , melts at 71–73°C due to strong intermolecular hydrogen bonding and efficient crystal packing.

  • N-Methyl-2-nitroaniline: MP drops to 34–36°C .

  • N-Ethyl-2-nitroaniline: Exists as a liquid at room temperature (BP 168°C @ 20 mmHg). [2] * N-Propyl-2-nitroaniline: Exists as an oil/liquid . The propyl chain provides sufficient steric bulk to prevent the ordered stacking required for crystallization at ambient temperatures, pushing the melting point below 25°C.

Experimental Determination & Synthesis

Since specific literature data for this isomer is often subsumed under general "N-alkyl-2-nitroaniline" studies, the following Self-Validating Protocol allows researchers to synthesize the compound and verify its physical constants in-house.

A. Synthesis: Nucleophilic Aromatic Substitution (S Ar)

The most robust route utilizes the high reactivity of 1-fluoro-2-nitrobenzene (or the cheaper 1-chloro analogue) toward nucleophilic attack by n-propylamine.

Reagents:

  • 1-Fluoro-2-nitrobenzene (1.0 eq) [CAS: 1493-27-2]

  • n-Propylamine (1.2 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    , 1.5 eq)
  • Solvent: DMF or Acetonitrile (MeCN)

Protocol:

  • Setup: Dissolve 1-fluoro-2-nitrobenzene in MeCN (0.5 M concentration).

  • Addition: Add K

    
    CO
    
    
    
    , followed by the slow addition of n-propylamine at room temperature.
  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: 10% EtOAc/Hexanes). The product will appear as a distinct orange/red spot with a higher R

    
     than the starting material.
    
  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Since the product is an oil, purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

B. Boiling Point Determination (Micro-Scale)

Do not attempt atmospheric distillation, as nitro compounds pose a decomposition/explosion hazard at high temperatures.

  • Apparatus: Short-path distillation head or Kugelrohr apparatus.

  • Vacuum: Apply high vacuum (< 5 mmHg recommended).

  • Observation: Record the vapor temperature when steady condensation of the orange oil occurs.

    • Expected Range: 130–140°C @ 1–2 mmHg.

Structural Logic & Pathway Visualization

The following diagram illustrates the synthesis workflow and the structure-property logic governing the phase state of the molecule.

G cluster_props Physicochemical Logic Start Precursor: 1-Fluoro-2-nitrobenzene Reaction S_NAr Mechanism (60°C, K2CO3) Start->Reaction Reagent Reagent: n-Propylamine Reagent->Reaction Product Product: 2-Nitro-N-propylaniline Reaction->Product Nucleophilic Attack Analysis Phase Analysis: Disrupted H-Bonding -> Liquid State Product->Analysis Characterization P1 Parent: 2-Nitroaniline (Solid, MP 71°C) P2 Target: N-Propyl Derivative (Oil, MP < 20°C) P1->P2 + Propyl Chain (Steric Bulk)

Figure 1: Synthesis pathway and structural logic explaining the liquid phase of 2-Nitro-N-propylaniline.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13795413, 4-nitro-N-propylaniline (Analogue Reference). Retrieved from [Link]

  • Paulose, J., Cyriac, J., Mathai, G., et al. (2016). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation.[3] International Journal of Mass Spectrometry.[3] (Validates existence and handling of N-propyl isomer). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Protocol for the N-Alkylation of 2-Nitroaniline with Propyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The N-alkylation of deactivated anilines is a fundamental transformation in medicinal chemistry, materials science, and the synthesis of benzimidazole derivatives. 2-Nitroaniline presents a unique synthetic challenge due to the strong electron-withdrawing nature of the ortho-nitro group. This functional group significantly diminishes the nucleophilicity of the primary amine through both inductive and resonance effects, creating a "push-pull" electronic system that stabilizes the lone pair on the nitrogen[1].

Consequently, there is a high activation energy barrier that renders standard alkylation conditions (e.g., weak bases at room temperature) ineffective. To successfully synthesize N-propyl-2-nitroaniline, the reaction requires carefully optimized parameters: a highly reactive electrophile (propyl iodide or propyl bromide), a sufficiently strong base to facilitate deprotonation, and a polar aprotic solvent capable of stabilizing the transition state at elevated temperatures[1][2]. This application note details the causal relationships between these parameters and provides a self-validating protocol for maximizing mono-alkylation yields while suppressing undesired side reactions.

Reaction Optimization & Causality

Choosing the right combination of reagents is critical. The basicity of 2-nitroaniline is so low that the reaction often benefits from the transient formation of an anilide anion when strong bases like Sodium Hydride (NaH) are used[2]. Alternatively, weaker, safer bases like Potassium Carbonate (K₂CO₃) can be employed if paired with highly reactive alkyl iodides and polar aprotic solvents (DMF or DMSO) at elevated temperatures (80–120 °C)[1][3].

Table 1: Optimization Parameters for N-Propylation of 2-Nitroaniline
ParameterOptimal ChoiceMechanistic Causality & Impact
Alkylating Agent Propyl Iodide (1-Iodopropane)Highest reactivity (I > Br > Cl) due to the excellent leaving group ability of iodide. Enables the use of milder bases like K₂CO₃[1][2].
Propyl Bromide (1-Bromopropane)Moderate reactivity. Often requires stronger bases (NaH) or higher temperatures (100 °C) and a catalytic amount of KI to facilitate an in situ Finkelstein reaction[4].
Base NaH (Sodium Hydride)Quantitatively deprotonates the deactivated amine, forming a highly nucleophilic anilide anion. Best for sluggish reactions[2].
K₂CO₃ / Cs₂CO₃Acts as an acid scavenger. Requires polar aprotic solvents and high heat. Reduces the risk of O-alkylation compared to stronger bases[1].
Solvent DMF / DMSOPolar aprotic solvents do not solvate the amine (preserving nucleophilicity) and effectively stabilize the charged transition states[1][3].
Stoichiometry 1.0 : 1.1 (Amine : Halide)A slight excess of the halide drives conversion. Limiting the halide prevents over-alkylation to N,N-dipropyl-2-nitroaniline[1].

Experimental Workflows & Logical Relationships

To ensure reproducibility, the experimental workflow must be strictly controlled, particularly regarding moisture exclusion when using strong bases, and temperature regulation to prevent thermal degradation.

Workflow Start Preparation Dry Flask & Argon Reagents Add 2-Nitroaniline & Base (K2CO3/NaH) Start->Reagents Solvent Add Solvent (Anhydrous DMF) Reagents->Solvent Alkyl Dropwise Addition Propyl Halide Solvent->Alkyl Heat Heating (80-100°C) & Stirring Alkyl->Heat Monitor TLC/LC-MS Monitoring Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Quench & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify

Workflow for the controlled N-propylation of 2-nitroaniline.

Detailed Step-by-Step Protocol

Target: Synthesis of N-propyl-2-nitroaniline via Sₙ2 substitution[5]. Scale: 10 mmol (can be scaled linearly).

Materials:

  • 2-Nitroaniline (1.38 g, 10.0 mmol, 1.0 eq)

  • 1-Iodopropane (1.87 g, 11.0 mmol, 1.1 eq) OR 1-Bromopropane (1.35 g, 11.0 mmol, 1.1 eq) with KI (0.16 g, 1.0 mmol, 0.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

  • Ethyl Acetate (EtOAc) and Brine for extraction.

Step 1: System Preparation (Self-Validation: Moisture Control)
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Purge the system with Argon for 5 minutes.

    • Causality: Moisture degrades the electrophile and can hydrate the base, significantly reducing the reaction rate.

Step 2: Reagent Charging
  • Add 2-nitroaniline (1.38 g) and anhydrous K₂CO₃ (2.76 g) to the flask.

  • Inject anhydrous DMF (25 mL) via syringe. Stir the suspension at room temperature for 15 minutes.

    • Causality: Pre-stirring allows the base to interact with the amine, establishing an equilibrium prior to the introduction of the alkylating agent.

Step 3: Alkylation & Heating
  • Add 1-iodopropane (1.07 mL, 1.1 eq) dropwise over 5 minutes. (Note: If using 1-bromopropane, add the catalytic KI first).

  • Gradually heat the reaction mixture to 85 °C using a pre-heated oil bath.

  • Maintain vigorous stirring for 6–12 hours.

Step 4: Reaction Monitoring (Self-Validation: Conversion)
  • Monitor the reaction via TLC (Hexanes:EtOAc 4:1).

    • Causality: The product (N-propyl-2-nitroaniline) will appear as a distinct, less polar yellow/orange spot compared to the starting material. This upward shift in Rf value is due to the loss of one primary N-H hydrogen bond donor, making the molecule less polar[3].

  • If starting material persists after 12 hours, add an additional 0.2 eq of 1-iodopropane and continue heating.

Step 5: Quenching and Workup
  • Cool the reaction to room temperature.

  • Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

    • Causality: This precipitates the crude hydrophobic product, while the highly water-soluble DMF and inorganic salts partition into the aqueous layer.

  • Extract the aqueous phase with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification
  • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5-10% EtOAc in Hexanes) to afford pure N-propyl-2-nitroaniline.

Mechanistic Selectivity & Troubleshooting

The primary challenge in this synthesis is avoiding over-alkylation (N,N-dipropylation) and O-alkylation[1][2]. Because the ortho-nitro group provides significant steric hindrance, mono-alkylation is kinetically favored. However, pushing the reaction with excess heat or massive excesses of alkyl halide will force dialkylation.

Mechanism Reactant 2-Nitroaniline (Poor Nucleophile) Base Deprotonation by Base (Forms Aniline Anion) Reactant->Base Base (K2CO3/NaH) Attack SN2 Attack on Propyl Halide Base->Attack Side2 O-Alkylated Byproduct (Nitro group attack) Base->Side2 Harsh Conditions Product N-Propyl-2-nitroaniline (Target Monoalkylated) Attack->Product Major Pathway Side1 N,N-Dipropyl-2-nitroaniline (Over-alkylation) Product->Side1 Excess Halide

Mechanistic pathways and potential side reactions in N-alkylation.

Troubleshooting Guide:
  • Low Yield / Unreacted Starting Material: The basicity of 2-nitroaniline is severely compromised by the nitro group[1]. If K₂CO₃ fails, switch to a stronger base like NaH (1.2 eq) in THF or DMF[2]. Note that NaH requires rigorous anhydrous conditions.

  • Multiple Spots on TLC (Over-alkylation): Dialkylation occurs if the stoichiometry of the propyl halide exceeds 1.2 equivalents or if the reaction is left heating for too long[1]. To self-validate, stop the reaction at 90% conversion; it is easier to separate the mono-alkylated product from the starting material than from the dialkylated byproduct.

References

  • BenchChem Technical Support Team. Optimization of reaction conditions for N-alkylation of 2-nitroaniline. BenchChem. 1

  • BenchChem Technical Support Team. N-Benzyl-2-nitroaniline|CAS 5729-06-6. BenchChem. 4

  • Gardiner, J. M., et al. Efficient One-Pot Conversion of 6-Methyl-2-nitroaniline into 1-Alkyloxy-2-alkyl-4-methyl-, 1-Benzyloxy-2-phenyl-4-Methyl-, and 1-Allyloxy-4-methyl-2-vinyl-benzimidazole. Synthetic Communications - Taylor & Francis Online. 2

  • BenchChem Technical Support Team. Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. BenchChem. 3

  • Mathai, G. George MATHAI | Professor (Associate) | Ph D | Sacred Heart College, Cochin | SCH | Department of Chemistry | Research profile. ResearchGate.5

Sources

preparation of benzimidazole derivatives starting from 2-Nitro-n-propylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic pathways for preparing 1-propyl-2-substituted benzimidazole derivatives starting from 2-nitro-N-propylaniline . Benzimidazoles are privileged structures in medicinal chemistry, serving as bioisosteres for nucleotides and exhibiting broad biological activities (e.g., anti-hypertensive, anti-parasitic, and kinase inhibition).

We present two distinct protocols optimized for different research phases:

  • Protocol A (The "One-Pot" Method): A sodium dithionite (

    
    ) mediated reductive cyclization.[1] Ideal for library generation  and diverse SAR (Structure-Activity Relationship) exploration due to its operational simplicity and tolerance of functional groups.
    
  • Protocol B (The "Stepwise" Method): Catalytic hydrogenation followed by oxidative condensation. Ideal for gram-scale synthesis where intermediate isolation is required for purity control.

Retrosynthetic Analysis & Mechanism

The transformation relies on the reduction of the nitro moiety to an amine, generating an electron-rich


-propyl-o-phenylenediamine intermediate. This intermediate undergoes condensation with an electrophile (typically an aldehyde) followed by oxidative aromatization to form the imidazole ring.
Mechanistic Pathway (Graphviz)

Benzimidazole_Synthesis SM 2-Nitro-N-propylaniline Inter1 Nitroso/Hydroxylamine Intermediates SM->Inter1 Reduction (Na2S2O4 or H2/Pd) Diamine N-propyl-benzene-1,2-diamine (Unstable to Air) Inter1->Diamine Reduction Imine Schiff Base Intermediate Diamine->Imine + Aldehyde (R-CHO) Aminal Cyclic Aminal Imine->Aminal Cyclization Product 1-Propyl-2-Substituted Benzimidazole Aminal->Product Oxidation/Aromatization (-2H)

Figure 1: Mechanistic flow from nitroaniline precursor to benzimidazole scaffold.[2]

Protocol A: One-Pot Reductive Cyclization (Sodium Dithionite)

Best For: Rapid library synthesis, acid-sensitive substrates. Mechanism: Sodium dithionite acts as both the reducing agent for the nitro group and the mediator for the cyclization in the presence of an aldehyde.[3][4]

Reagents & Stoichiometry
ComponentEquiv.Role
2-Nitro-N-propylaniline 1.0Limiting Reagent
Aldehyde (R-CHO) 1.1 - 1.2Electrophile (Determines C2 substitution)
Sodium Dithionite (

)
3.0 - 4.0Reducing Agent
Ethanol / Water (3:1) SolventReaction Medium (0.1 M conc.)
Ammonium Hydroxide WorkupBasification
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitro-N-propylaniline (1.0 mmol) and the desired aldehyde (1.1 mmol) in Ethanol (5 mL).

  • Reagent Addition: Dissolve Sodium Dithionite (3.5 mmol) in Water (2 mL). Add this aqueous solution dropwise to the ethanol mixture.

    • Note: The solution may turn cloudy or change color (often yellow to orange) as the reduction initiates.

  • Reflux: Heat the reaction mixture to 70–80°C (reflux) for 4–6 hours.

    • Validation: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). The starting nitro spot (usually yellow/orange) should disappear, and a fluorescent blue spot (benzimidazole) should appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Add concentrated Ammonium Hydroxide (

      
      ) dropwise until the solution is basic (pH ~9–10). This step is critical to deprotonate the imidazole nitrogen and precipitate the product.
      
  • Isolation:

    • Pour the mixture into ice-cold water (20 mL).

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water (

      
       mL) and a small amount of cold diethyl ether to remove unreacted aldehyde.
      
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (DCM/MeOH gradient) if necessary.

Protocol B: Stepwise Synthesis (Hydrogenation + Oxidative Cyclization)

Best For: Large-scale batches (>5g), high-purity requirements. Mechanism: Clean reduction to the diamine followed by condensation with an aldehyde using Sodium Metabisulfite (


) as a mild oxidant.
Step 1: Catalytic Hydrogenation
  • Setup: Charge a hydrogenation vessel (Parr shaker or balloon flask) with 2-nitro-N-propylaniline (10 mmol) in Methanol (50 mL).

  • Catalyst: Add 10 wt% Pd/C (10% by mass of substrate).

    • Safety: Add catalyst under an inert atmosphere (

      
      ) to prevent ignition of methanol vapors.
      
  • Reaction: Purge with

    
     gas and stir at RT under 1 atm (balloon) or 30 psi (Parr) for 2–4 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.

    • Critical: Do not let the filtrate stand for long periods; N-propyl-o-phenylenediamine oxidizes rapidly in air (turning dark purple/black). Proceed immediately to Step 2.

Step 2: Oxidative Cyclization (Bisulfite Method)
ComponentEquiv.Role
Diamine Intermediate 1.0From Step 1
Aldehyde 1.1Electrophile
Sodium Metabisulfite (

)
1.0Oxidant / Adduct former
DMF or Ethanol SolventReaction Medium
  • Mixing: Dissolve the fresh diamine (from Step 1) in DMF or Ethanol.

  • Addition: Add the aldehyde (1.1 equiv) and Sodium Metabisulfite (1.0 equiv) as an aqueous solution or solid.

  • Heating: Heat to 100°C for 4–8 hours.

    • Mechanism:[4][5][6][7][8][9] The bisulfite forms an adduct with the aldehyde, facilitating attack by the diamine, followed by oxidative dehydrogenation to the benzimidazole.

  • Work-up: Pour into crushed ice. The product typically precipitates as a solid. Filter, wash with water, and dry.[10][9]

Critical Process Parameters (CPPs) & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Incomplete reduction of nitro group.Increase

to 4.0-5.0 equiv. Ensure fresh reagent (dithionite degrades in moist air).
Dark/Tar Formation Oxidation of diamine intermediate before cyclization.Perform reaction under Nitrogen/Argon atmosphere. Use degassed solvents.
Product Oiling Out High lipophilicity of the propyl chain.Triturate the oil with Hexane/Ether or cool to -20°C to induce crystallization.
Incomplete Cyclization Steric hindrance in aldehyde.If using bulky aldehydes (e.g., 2,6-disubstituted benzaldehyde), increase reaction time to 12h or switch to Protocol B with higher heat (DMF reflux).

Workflow Decision Matrix

Decision_Matrix Start Start: 2-Nitro-N-propylaniline Scale Batch Scale? Start->Scale Substrate Aldehyde Sensitivity? Scale->Substrate > 1 gram (Process) ProtoA Protocol A: Dithionite (One-Pot) Scale->ProtoA < 1 gram (Library) Substrate->ProtoA Acid Sensitive ProtoB Protocol B: Two-Step (Pd/C + Na2S2O5) Substrate->ProtoB Stable / Bulky

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

References

  • Rao, S. N., et al. (2022). "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives." ACS Omega, 7(3), 2547–2560. (Demonstrates Sodium Metabisulfite method). [Link]

  • Nguyen, T. B., et al. (2015).[11] "Hydrated Sodium Sulfide as a Reducing Agent for the Synthesis of Benzimidazoles." Organic Letters, 17(10), 2380–2383. [Link]

  • Kim, Y., et al. (2011).[11] "Copper-Catalyzed One-Pot Synthesis of Benzimidazoles." The Journal of Organic Chemistry, 76(22), 9577–9583. [Link]

Sources

Troubleshooting & Optimization

improving yield of 2-Nitro-n-propylaniline in mono-alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Nitro-n-propylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the selective mono-alkylation of 2-nitroaniline. Our goal is to equip you with the scientific rationale and practical steps to enhance your reaction yields and purity.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the mono-alkylation of 2-nitroaniline with n-propyl halides. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low or No Conversion of 2-Nitroaniline

You've set up your reaction, but TLC or LC-MS analysis shows a significant amount of unreacted 2-nitroaniline even after prolonged reaction times.

Potential Causes & Solutions:

  • Insufficient Basicity: The electron-withdrawing nitro group at the ortho position significantly reduces the nucleophilicity of the aniline's amino group.[1][2] This makes it a poor nucleophile, requiring a sufficiently strong base to facilitate the reaction.

    • Explanation: A weak base, such as sodium bicarbonate (NaHCO₃), may not be strong enough to deprotonate the amine effectively or neutralize the acid byproduct (e.g., HBr) generated during the reaction.[1]

    • Recommendation: Employ stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH).[1] The choice of base can significantly impact the reaction rate and yield.

  • Inadequate Reaction Temperature: Due to the low reactivity of 2-nitroaniline, room temperature is often insufficient to drive the reaction forward at a reasonable rate.[1]

    • Explanation: Higher temperatures provide the necessary activation energy for the nucleophilic attack of the weakly basic amine on the alkyl halide.

    • Recommendation: Increase the reaction temperature, typically in the range of 80-140°C.[1] The optimal temperature will depend on the solvent and the specific alkylating agent used.

  • Poor Solvent Choice: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates.

    • Explanation: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize charged intermediates and do not protonate the amine, thus preserving its nucleophilicity.[1] Protic solvents can solvate the amine, reducing its reactivity.[1]

    • Recommendation: Use a high-boiling point, polar aprotic solvent such as DMF or DMSO to ensure the solvent remains stable at the required reaction temperature.[1]

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃, t-BuOK, NaHOvercomes the low basicity of 2-nitroaniline.[1]
Temperature 80-140°CProvides sufficient activation energy for the reaction.[1]
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents stabilize intermediates and do not reduce amine nucleophilicity.[1]
Issue 2: Formation of Multiple Products (Observed on TLC/LC-MS)

Your reaction appears to be working, but you observe multiple spots on your TLC plate, indicating the formation of byproducts.

Potential Causes & Solutions:

  • N,N-Dialkylation: The most common byproduct is the formation of the tertiary amine, N,N-di(n-propyl)-2-nitroaniline.[1]

    • Explanation: The mono-alkylated product, 2-Nitro-n-propylaniline, can act as a nucleophile and react with another molecule of the n-propyl halide.

    • Recommendation: To favor mono-alkylation, use a slight excess of 2-nitroaniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).[1] Running the reaction to partial conversion of the starting material can also help minimize dialkylation.[1]

  • O-Alkylation of the Nitro Group: Although less common, the nitro group can sometimes be alkylated, especially under harsh reaction conditions.[1]

    • Explanation: The oxygen atoms of the nitro group possess lone pairs of electrons and can act as nucleophiles.

    • Recommendation: Employ milder reaction conditions where possible. Careful monitoring of the reaction progress and temperature can help mitigate this side reaction.

Issue 3: Reaction is Clean but Proceeds Very Slowly

TLC analysis shows a clean conversion to the desired product, but the reaction rate is impractically slow.

Potential Causes & Solutions:

  • Insufficient Temperature: As mentioned previously, the reaction often requires elevated temperatures.

    • Recommendation: Gradually increase the reaction temperature while monitoring for any decomposition or the formation of side products.[1]

  • Catalyst Requirement: For certain alkylating agents, a catalyst may be necessary.

    • Explanation: If using an alcohol (n-propanol) as the alkylating agent, a "borrowing hydrogen" or "hydrogen autotransfer" methodology is required.[3][4] This process typically involves a transition metal catalyst (e.g., based on Ru, Ir, Mn, Co) that facilitates the in-situ oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction.[1][3]

    • Recommendation: If using an alcohol, introduce a suitable transition metal catalyst and the appropriate reaction conditions for a borrowing hydrogen reaction.[3][5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the mono-alkylation of 2-nitroaniline?

The main difficulty lies in the reduced nucleophilicity of the amino group due to the strong electron-withdrawing effect of the ortho-nitro group.[1][2] This deactivation makes the amine less reactive towards electrophiles like n-propyl halides.

Q2: Which alkylating agent is best for this reaction: n-propyl iodide, bromide, or chloride?

The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl.[1] Therefore, n-propyl iodide would be the most reactive, followed by n-propyl bromide, and then n-propyl chloride. While n-propyl iodide will likely give a faster reaction, n-propyl bromide is often a good compromise between reactivity and cost.

Q3: Can I use a phase transfer catalyst (PTC) for this reaction?

Yes, phase transfer catalysis can be a very effective technique for the N-alkylation of anilines.[6]

  • Benefits: PTC can allow for the use of less expensive and milder inorganic bases (like NaOH or K₂CO₃) and a wider range of solvents, including less polar ones like toluene.[6] It can also lead to higher productivity.[6]

  • Mechanism: A quaternary ammonium salt (the PTC) transfers the deprotonated aniline from the aqueous/solid phase to the organic phase where it can react with the alkyl halide.

Q4: What is a "borrowing hydrogen" reaction and when should I consider it?

The "borrowing hydrogen" methodology is an environmentally friendly approach for N-alkylation that uses alcohols as alkylating agents, with water as the only byproduct.[3][5] You should consider this method if you want to avoid the use of alkyl halides. It requires a specific catalyst, typically a transition metal complex.[3]

Q5: How can I purify the final product, 2-Nitro-n-propylaniline?

Standard purification involves a workup procedure followed by column chromatography.

  • Workup: After the reaction is complete, cool the mixture, and if a solid base was used, filter it off. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[1][2] Wash the combined organic layers with water and then brine, and finally dry over an anhydrous salt like Na₂SO₄ or MgSO₄.[1][2]

  • Purification: Concentrate the dried organic solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of hexanes and ethyl acetate.[2][7]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for N-alkylation of 2-Nitroaniline with n-Propyl Bromide

This protocol provides a starting point for optimization.

Materials:

  • 2-nitroaniline

  • n-propyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the 2-nitroaniline.

  • While stirring the suspension, add n-propyl bromide (1.05-1.1 eq) dropwise at room temperature.[1]

  • Heat the reaction mixture to 80°C and stir for 4-12 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.[2]

  • Combine the organic layers and wash with deionized water, followed by brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.

Workflow & Troubleshooting Diagrams

Caption: General experimental workflow for the N-alkylation of 2-nitroaniline.

Troubleshooting_Logic Start Low Yield? Conversion Low Conversion? Start->Conversion Side_Products Side Products? Conversion->Side_Products No Sol_Base Increase Base Strength (e.g., t-BuOK) Conversion->Sol_Base Yes Slow_Reaction Reaction Slow? Side_Products->Slow_Reaction No Sol_Stoich Use Excess 2-Nitroaniline (1.2-1.5 eq) Side_Products->Sol_Stoich Yes Sol_Temp Increase Temperature Slow_Reaction->Sol_Temp Yes Sol_Catalyst Consider Catalyst (for alcohol alkylating agents) Slow_Reaction->Sol_Catalyst Consider Alternative Sol_Base->Sol_Temp Sol_Solvent Use Polar Aprotic Solvent (e.g., DMSO) Sol_Temp->Sol_Solvent

Caption: Troubleshooting decision tree for optimizing the reaction.

References

  • Various Authors. (2024). Catalytic N-Alkylation of Anilines. ResearchGate. Retrieved from [Link]

  • Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13323. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • Reisman, S. E., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 140(35), 10993-10997. Retrieved from [Link]

  • Various Authors. (n.d.). Selective N-Alkylation of Anilines in Ionic Liquids. ResearchGate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. WordPress. Retrieved from [Link]

Sources

Technical Support Center: Resolving Phase Separation Challenges in 2-Nitro-n-propylaniline Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and foundational knowledge for overcoming phase separation issues, particularly emulsions, encountered during the liquid-liquid extraction of 2-Nitro-n-propylaniline. As a weakly basic aromatic amine, its purification relies on precise pH control and solvent selection, which can often lead to challenging workups. This document is designed to explain the causality behind these challenges and provide robust, field-proven solutions.

Part 1: Troubleshooting Guide - Common Phase Separation Issues

This section addresses the most frequent and pressing problems encountered during the extraction workflow in a direct question-and-answer format.

Q: Why won't my aqueous and organic layers separate cleanly after shaking? I see a thick, cloudy, or "soapy" layer between them.

A: You are observing an emulsion , which is a stable or semi-stable suspension of one liquid's droplets within another, immiscible liquid.[1] Emulsions are the most common challenge in liquid-liquid extractions and prevent the formation of a sharp, clear interface needed for separation.[2]

Root Causes:

  • Excessive Agitation: Shaking the separatory funnel too vigorously increases the surface area between the two phases dramatically, forming fine droplets that are slow to coalesce.[3]

  • Surfactant-like Impurities: The presence of high molecular weight compounds, such as phospholipids or fatty acids from biological samples, or residual detergents from glassware, can stabilize emulsions.[2]

  • Similar Phase Densities: If the densities of the organic and aqueous layers are too close, gravitational separation is less efficient, promoting emulsion stability.[3]

  • High Solute Concentration: A high concentration of 2-Nitro-n-propylaniline or its salt form can increase the viscosity of a phase and contribute to emulsion formation.

Immediate Solutions (Proceed in this order):

  • Patience and Gentle Agitation: First, simply let the separatory funnel stand undisturbed in a ring clamp for 10-30 minutes.[4][5] Sometimes, the emulsion will break on its own. Gently swirling the funnel or stirring the emulsion layer with a glass rod can encourage the droplets to coalesce.[1]

  • "Salting Out" with Brine: Add a small amount of saturated sodium chloride solution (brine) or solid NaCl to the funnel and gently swirl.[2][4][5] This is a highly effective technique. The salt increases the ionic strength of the aqueous layer, which in turn:

    • Increases the density of the aqueous phase, enhancing the density difference between the layers.[3]

    • Decreases the solubility of organic compounds in the aqueous layer, forcing them into the organic phase and disrupting the emulsion.[6]

  • Filtration: If the emulsion persists, you can attempt to break it by passing the entire mixture through a plug of glass wool or a pad of Celite (diatomaceous earth) in a filter funnel.[2][4] This provides a large surface area that helps to coalesce the fine droplets.

  • Centrifugation: If available, centrifugation is the most robust mechanical method for breaking emulsions.[2][5] The strong centrifugal force will compel the denser phase to the bottom and resolve the suspension.

Q: I've tried adding brine, but the emulsion is still not breaking. What are the more advanced options?

A: When standard methods fail, several chemical and physical techniques can be employed.

Advanced Solutions:

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall polarity and solubility characteristics of the organic phase, helping to dissolve surfactant-like impurities and break the emulsion.[2] For example, adding a few drops of ethanol or methanol can sometimes be effective, but be aware this may increase the mutual solubility of the phases.

  • Temperature Modification: Gently warming or cooling the separatory funnel can sometimes resolve an emulsion.[7] Temperature changes affect solvent densities and viscosities, which can be enough to induce phase separation. This should be done cautiously, especially with low-boiling-point solvents, and the funnel must be vented frequently.

  • pH Adjustment: A significant change in the aqueous phase pH can sometimes break an emulsion, as it can alter the charge state of impurities at the interface. However, this must be done with care to avoid precipitating or degrading your target compound.

Q: There is insoluble solid material collecting at the interface. What is this and how should I proceed?

A: This is typically caused by one of two phenomena:

  • Insoluble Impurities: Particulate matter from the initial reaction mixture that is not soluble in either the organic or aqueous phase.

  • Precipitation: The 2-Nitro-n-propylaniline salt may have precipitated if its concentration exceeded its solubility in the aqueous acid. Conversely, the neutral form could precipitate if the pH shifts unexpectedly.

Solution: The most effective solution is to filter the entire biphasic mixture through a Büchner funnel with a light vacuum to remove the solid material.[4] After filtration, return the liquid phases to the separatory funnel and allow them to separate. Always keep the solid material until you have confirmed the identity and yield of your final product, as it may contain your compound of interest.

Q: After adding my extraction solvent and aqueous solution, I only see one layer. What happened?

A: This indicates that your two solvents are at least partially miscible.

Root Causes & Solutions:

  • Presence of a Water-Miscible Co-solvent: Often, a reaction is performed in a solvent like ethanol, methanol, or THF. If this solvent is not removed before the extraction, it can act as a bridge, making the organic and aqueous layers miscible.

    • Solution: Evaporate the reaction solvent using a rotary evaporator before beginning the extraction. Redissolve the residue in your desired immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[4]

  • Insufficient Solvent Volume: If the volume of one of the phases is very small, it might appear as a single layer.

    • Solution: Add more of both the organic and aqueous solvents to ensure you have sufficient volume for clear phase separation. Adding brine can also help induce the formation of two layers.[1]

Part 2: Frequently Asked Questions (FAQs)

This section covers broader concepts to enhance your understanding of the 2-Nitro-n-propylaniline extraction process and prevent issues before they arise.

Q: What is the fundamental principle behind the extraction of 2-Nitro-n-propylaniline?

A: The process is an acid-base extraction , which leverages the change in solubility of a compound upon protonation or deprotonation.[8][9]

  • Neutral State: 2-Nitro-n-propylaniline, in its neutral form, is a weakly polar organic molecule. It is sparingly soluble in water but readily soluble in common organic solvents like dichloromethane or ethyl acetate.[10][11][12]

  • Protonated State: The aniline functional group is basic and can be protonated by an acid. Due to the strong electron-withdrawing effect of the ortho-nitro group, 2-Nitro-n-propylaniline is a very weak base (the pKa of its conjugate acid is approximately -0.3).[13] Therefore, a relatively strong aqueous acid (e.g., 1 M HCl) is needed to convert it into its anilinium salt.

  • Separation: This anilinium salt is an ionic compound and is therefore soluble in the aqueous phase.[8][14] This allows it to be separated from neutral organic impurities, which remain dissolved in the immiscible organic solvent.

Q: How do I select the best organic solvent for my extraction?

A: The ideal solvent should meet several criteria. A comparison of common choices is provided in the table below.

  • Immiscibility with Water: The solvent must not mix with the aqueous phase.[15][16]

  • High Solute Solubility: It should readily dissolve neutral 2-Nitro-n-propylaniline but not its salt form.

  • Density Difference: A significant density difference from water (1.0 g/mL) makes separation easier. Solvents denser than water (e.g., Dichloromethane) will form the bottom layer, while less dense solvents (e.g., Diethyl Ether, Ethyl Acetate) will form the top layer.[17]

  • Low Boiling Point: A lower boiling point allows for easy removal of the solvent by rotary evaporation to recover the final product.[15][16]

  • Inertness: The solvent must not react with your compound.

Table 1: Properties of Common Extraction Solvents

SolventDensity (g/mL)Boiling Point (°C)Water Immiscible?Layer PositionNotes
Dichloromethane (DCM) ~1.3340YesBottomHigh density allows for easy draining. Can form emulsions.
Ethyl Acetate (EtOAc) ~0.9077YesTopGood general-purpose solvent. Less prone to emulsions than DCM.
Diethyl Ether (Et₂O) ~0.7135YesTopVery volatile (low boiling point), but highly flammable.
Toluene ~0.87111YesTopHigher boiling point makes it harder to remove.
Chloroform (CHCl₃) ~1.4961YesBottomDenser than DCM, but more toxic.
Q: Can I prevent emulsions from forming in the first place?

A: Yes, proactive measures can significantly reduce the likelihood of emulsion formation.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times, venting frequently.[2] This provides sufficient interfacial contact for extraction without the high shear force that creates emulsions.

  • Pre-emptive Salting Out: If you are working with a crude sample known to be "soapy" or from a biological matrix, add brine to the aqueous phase from the start.[18]

  • Solvent Choice: Chlorinated solvents like dichloromethane are sometimes more prone to forming emulsions.[1] Consider using ethyl acetate if your protocol allows.

  • Pre-filtration: If your crude product contains visible solids, filter it after dissolving it in the organic solvent but before adding it to the separatory funnel.

Part 3: Protocols & Data Summaries
Experimental Protocol: Standard Acid-Base Extraction of 2-Nitro-n-propylaniline
  • Dissolution: Dissolve the crude reaction mixture containing 2-Nitro-n-propylaniline in an appropriate volume of an immiscible organic solvent (e.g., 50 mL of ethyl acetate).

  • Initial Transfer: Transfer the organic solution to a separatory funnel of appropriate size (the total liquid volume should not exceed two-thirds of the funnel's capacity).[16]

  • Acidic Extraction: Add an equal volume of 1 M Hydrochloric Acid (HCl) to the funnel.

  • Mixing: Stopper the funnel, and while securely holding the stopper and stopcock, gently invert the funnel 10-15 times. Vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.

  • Separation: Place the funnel upright in a ring clamp and allow the layers to fully separate. A sharp interface should be visible.

  • Collection: Drain the lower layer. If using a solvent less dense than water (like ethyl acetate), the aqueous layer containing the protonated product will be the bottom layer. Collect this aqueous layer in a clean Erlenmeyer flask.

  • Repeat (Optional): For maximum recovery, you can add a fresh portion of 1 M HCl to the organic layer remaining in the funnel, repeat the mixing and separation steps, and combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 6 M NaOH) dropwise while stirring until the solution is basic (confirm with pH paper). The neutral 2-Nitro-n-propylaniline will precipitate or form an oil.

  • Back-Extraction: Return the basified aqueous mixture to the separatory funnel. Add a fresh portion of the organic solvent (e.g., 50 mL of ethyl acetate).

  • Final Separation: Mix by gentle inversion as before, allow the layers to separate, and this time collect the organic layer which now contains your purified neutral product.

  • Drying and Evaporation: Wash the collected organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified 2-Nitro-n-propylaniline.

Table 2: Summary of Emulsion-Breaking Techniques

TechniqueMechanism of ActionBest Use CaseReference
Let Stand / Gentle Swirl Allows droplets to coalesce naturally via gravity and reduced kinetic energy.First-line approach for minor or freshly formed emulsions.[1][4][5]
Add Brine (Salting Out) Increases aqueous phase polarity and density, reducing mutual solubility.Highly effective for most common emulsions. Can be used proactively.[2][4][6]
Filtration (Glass Wool/Celite) Provides a high-surface-area medium to physically break up droplets.For persistent emulsions or when solids are present at the interface.[2][4]
Centrifugation Applies strong g-force to overcome the stability of the colloidal suspension.The most powerful method for very stubborn emulsions.[2][5][18]
Add Different Solvent Alters the polarity/solubility parameters of the organic phase.For emulsions stabilized by specific types of impurities.[2]
Change Temperature Modifies phase densities, viscosities, and solubilities.When other methods fail and the solvents are thermally stable.[7]
Part 4: Visualization of Workflows
Diagram 1: Acid-Base Extraction Workflow

The following diagram illustrates the logical flow of separating 2-Nitro-n-propylaniline from neutral impurities.

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Recovery A Crude Mixture (2-Nitro-n-propylaniline + Impurities) in Organic Solvent (e.g., EtOAc) B Add 1M HCl A->B C Mix & Separate B->C D Aqueous Layer (Protonated Product: R-NH3+ Cl-) C->D Collect E Organic Layer (Neutral Impurities) C->E Discard/Wash F Aqueous Layer from Step 1 G Add 6M NaOH (Basify) F->G H Add Fresh Organic Solvent G->H I Mix & Separate H->I J Organic Layer (Purified Neutral Product: R-NH2) I->J Collect & Dry K Aqueous Layer (Salts) I->K Discard G decision decision action action stop stop start Emulsion Formed During Extraction act1 Let stand for 15-30 min. Gently swirl. start->act1 d1 Persistent? act2 Add Saturated NaCl (Brine). Gently mix. d1->act2 Yes resolved Phase Separation Achieved d1->resolved No d2 Persistent? d3 Advanced Methods Needed? d2->d3 Yes d2->resolved No act3 Filter through Celite OR Centrifuge sample. d3->act3 Yes d3->resolved No act1->d1 act2->d2 act3->resolved act4 Consider solvent addition or temperature change.

Caption: Decision tree for systematically troubleshooting emulsions.

References
  • Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]

  • Enhancing Extractions by Salting Out. LCGC International. [Link]

  • Salting-out assisted liquid-liquid extraction for bioanalysis. PubMed. [Link]

  • An Insight on Salting-out Assisted Liquid–Liquid Extraction for Phytoanalysis. ReCIPP. [Link]

  • A review of salting-out effect and sugaring-out effect: driving forces for novel liquid-liquid extraction of biofuels and biochemicals. Hep Journals. [Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]

  • What is an Acid and Base Extraction?. Engineering Ideas Clinic - Confluence. [Link]

  • Acid-base extraction. chemeurope.com. [Link]

  • Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Chemistry 210 Experiment Ic. [Link]

  • Liquid–Liquid Extraction | Separation Processes Class Notes. Fiveable. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]

  • Problems with extractions. University of York, Chemistry Teaching Labs. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • 2-Nitroaniline. PubChem. [Link]

  • Determination of 3-nitroaniline in water samples by directly suspended droplet three-phase liquid-phase microextraction... PubMed. [Link]

  • [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions]. PubMed. [Link]

  • How would you separate p-nitroaniline from naphthalene using liquid-liquid extraction?. Brainly.com. [Link]

  • ICSC 0306 - 2-NITROANILINE. ILO and WHO. [Link]

  • 2-Nitroaniline. Solubility of Things. [Link]

  • Determination of 3-Nitroaniline in Water Samples by Directly Suspended Droplet Three-Phase Liquid-Phase Microextraction... ResearchGate. [Link]

  • Workup Tips. University of Rochester. [Link]

  • EXTRACTION.doc. Prexams. [Link]

  • 5-Nitro-2-propylaniline. PubChem. [Link]

  • EXTRACTION. [Link]

  • 2-Nitroaniline. Wikipedia. [Link]

  • 2-Propylaniline. Solubility of Things. [Link]

  • Common Problems In Solvent Extraction Systems. [Link]

  • Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review. MDPI. [Link]

  • 5-nitro-2-propyl-aniline. Chemsrc. [Link]

  • 2-Propylaniline. PubChem. [Link]

  • pKa values bases. Chair of Analytical Chemistry. [Link]

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strategies for scaling up 2-Nitro-n-propylaniline production

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Process Development Teams From: Senior Application Scientist, Chemical Process Group Subject: Technical Support Guide: Scaling Up 2-Nitro-N-propylaniline Production

Introduction

This guide addresses the specific technical challenges encountered during the scale-up of 2-Nitro-N-propylaniline (also known as N-propyl-o-nitroaniline). While the laboratory synthesis via Nucleophilic Aromatic Substitution (


) is well-documented, transitioning to kilo-scale production introduces non-linear variables regarding thermodynamics, mixing dynamics, and impurity profiles.

The following protocols prioritize the 1-chloro-2-nitrobenzene route due to its cost-effectiveness for scale-up compared to the fluoro-analog, despite the higher activation energy required.

Part 1: Reaction Optimization & Kinetics

Q1: Why is the reaction stalling at 70-80% conversion despite extended reflux times?

Diagnosis: This is a classic kinetic limitation of the 1-chloro-2-nitrobenzene substrate when used at atmospheric pressure with n-propylamine (bp 48°C). Technical Insight: The chloride leaving group requires temperatures >100°C to achieve efficient turnover rates. However, open-system reflux is limited by the boiling point of n-propylamine. Corrective Protocol:

  • Pressurization: Transition to a pressure reactor (autoclave) to allow operation at 110–120°C .

  • Solvent Switch: If a pressure vessel is unavailable, switch the solvent to DMSO or NMP to elevate the reaction temperature, although this complicates workup.

  • Catalysis: Introduce a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB ) if running in a biphasic system (Toluene/Water) to accelerate the interfacial reaction.

Q2: We are detecting significant levels of 2-nitrophenol (yellow impurity). What is the cause?

Diagnosis: Hydrolysis of the starting material (1-chloro-2-nitrobenzene) competing with the amination. Mechanism: Hydroxide ions (generated from wet base or solvent) attack the electron-deficient ring at the C-Cl position. Corrective Protocol:

  • Water Control: Ensure the water content in the solvent (e.g., Toluene) is <0.05% .

  • Base Selection: If using inorganic base (

    
    ), ensure it is anhydrous.[1]
    
  • Stoichiometry: Use a 3.0 eq excess of n-propylamine . The amine acts as both nucleophile and acid scavenger (forming propylammonium chloride), preventing the formation of free HCl which can catalyze side reactions.

Q3: How do we determine the end-point accurately without stopping the agitation?

Diagnosis: Visual checks are unreliable due to the deep orange/red color of the product. Protocol: Implement IPC (In-Process Control) via HPLC .

  • Sampling: Quench a 50 µL aliquot in 1 mL Acetonitrile/Water (50:50).

  • Target: <0.5% area remaining of 1-chloro-2-nitrobenzene.

  • Note: Do not rely on TLC for scale-up; it lacks the dynamic range to detect unreacted chloride trapped in the crystal lattice during precipitation.

Part 2: Process Safety & Thermodynamics

Q4: The reaction exotherm spiked unexpectedly during the amine addition. How do we control this?

Diagnosis:


 reactions are exothermic. Rapid addition of n-propylamine to a hot mixture creates a thermal runaway risk.
Safety Standard:  The heat of reaction (

) for nitro-chlorobenzene amination is typically -120 to -150 kJ/mol . Control Strategy:
  • Dosing Mode: Do not add amine to the hot substrate. Instead, charge the amine and solvent, heat to near-reflux, and dose the molten 1-chloro-2-nitrobenzene slowly.

  • Adiabatic Limit: Calculate the adiabatic temperature rise (

    
    ). If 
    
    
    
    , dilution with Toluene is mandatory to act as a heat sink.
Q5: Is the product thermally stable for vacuum drying at high temperatures?

Diagnosis: Nitro-compounds carry a risk of decomposition. Limit: 2-Nitro-N-propylaniline has an onset of decomposition >200°C, but prolonged heating can cause "red oil" degradation (oxidation). Protocol:

  • Max Drying Temp: 60°C under vacuum.

  • Atmosphere: Nitrogen bleed is recommended to prevent surface oxidation during drying.

Part 3: Workup & Purification

Q6: The product is oiling out during crystallization instead of forming a solid. Why?

Diagnosis: The "Oiling Out" phenomenon occurs when the crystallization temperature is above the Liquid-Liquid Phase Separation (LLPS) boundary, often caused by residual toluene or high impurity levels. Corrective Protocol:

  • Seeding: Cool the mixture to 5°C above the expected nucleation point and add 0.5 wt% pure seed crystals.

  • Solvent System: Use Ethanol/Water (70:30) .

    • Dissolve crude at 70°C in Ethanol.

    • Add Water slowly until turbidity persists.

    • Cool strictly at 0.5°C/min to induce controlled crystal growth.

  • Intramolecular Bonding: Remember that ortho-nitroanilines form strong intramolecular H-bonds. This reduces their solubility in water compared to para-isomers, making water a very effective anti-solvent.

Q7: How do we efficiently remove the propylammonium chloride salt?

Diagnosis: The salt byproduct is voluminous and can clog filters. Protocol:

  • Aqueous Wash: Do not filter the salt. Add water directly to the reaction mixture (if in Toluene) to dissolve the salt. Phase separate the organic layer (containing product) and wash twice with water.

  • Benefit: This avoids handling the hazardous solid salt and improves yield recovery from the filter cake.

Visualizations & Data

Table 1: Critical Process Parameters (CPP)
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Critical Limit
Reagent 1-Fluoro-2-nitrobenzene1-Chloro-2-nitrobenzene Cost/Safety trade-off
Temperature 80°C (Reflux)115°C (Pressurized) <130°C (Thermal stability)
Amine Equiv. 2.5 eq3.0 - 3.5 eq >2.0 eq required for kinetics
Solvent EthanolToluene Toluene allows easy water wash
Quench Ice water pourControlled H2O addition Avoid thermal shock
Diagram 1: Reaction Workflow & Logic

ReactionWorkflow Start Start: Raw Materials Mix Mixing: 1-Chloro-2-nitrobenzene + Toluene Start->Mix Heat Heat to 110°C (Pressure Vessel) Mix->Heat Dose Dose n-Propylamine (Controlled Rate) Heat->Dose Exotherm Control React Reaction Phase 4-6 Hours Dose->React IPC IPC Check: Substrate < 0.5%? React->IPC IPC->React Fail (Extend Time) Wash Workup: Add Water -> Dissolve Salts Phase Separate IPC->Wash Pass Cryst Crystallization: Cool to 5°C Wash->Cryst Filter Filtration & Drying Cryst->Filter End Final Product: 2-Nitro-N-propylaniline Filter->End

Caption: Optimized process flow for the synthesis of 2-Nitro-N-propylaniline via the SNAr route.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected LowYield Low Yield / Slow Rate Issue->LowYield Impurity High Impurity (Yellow) Issue->Impurity Oil Product Oils Out Issue->Oil CheckTemp Check Temp > 100°C? LowYield->CheckTemp CheckWater Check Solvent Water? Impurity->CheckWater CheckSeed Seeding Used? Oil->CheckSeed Pressurize Action: Pressurize Reactor CheckTemp->Pressurize No CheckStoi Check Amine > 3.0 eq? CheckTemp->CheckStoi Yes AddBase Action: Add Excess Amine CheckStoi->AddBase No DrySolvent Action: Dry Toluene (<0.05%) CheckWater->DrySolvent High Water AddSeed Action: Add Seed @ 40°C CheckSeed->AddSeed No

Caption: Decision logic for resolving common scale-up deviations in nitroaniline synthesis.

References

  • Organic Syntheses. (1943). o-Nitroaniline Synthesis and Purification. Org. Synth. Coll. Vol. 2, p.501. Retrieved from [Link]

  • Zingaretti, L., et al. (2003). Kinetics and mechanism for the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine. Arkivoc. Retrieved from [Link]

Sources

Validation & Comparative

Structural Elucidation of 2-Nitro-N-propylaniline: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of nitro-substituted anilines—critical intermediates for azo dyes and pharmaceutical pharmacophores—structural ambiguity is a frequent challenge. The nitration of


-propylaniline often yields a mixture of regioisomers (ortho/para), while alkylation of 2-nitroaniline can suffer from rearrangement or branching errors (n-propyl vs. isopropyl).

This guide provides a definitive, self-validating workflow for interpreting the


H-NMR  and 

C-NMR
spectra of 2-Nitro-

-propylaniline
. Unlike generic spectral lists, this document focuses on the diagnostic signals that objectively distinguish the target compound from its common impurities: 4-nitro-

-propylaniline
(the para-isomer) and 2-nitro-

-isopropylaniline
(the branched isomer).

Experimental Protocol: The Self-Validating System

To ensure reproducibility and accurate detection of the diagnostic intramolecular hydrogen bond, the choice of solvent is critical.

Sample Preparation Protocol
  • Solvent: Deuterated Chloroform (

    
    ) is required.[1]
    
    • Reasoning: Polar aprotic solvents like

      
       disrupt the intramolecular hydrogen bond between the NH and the ortho-nitro group. 
      
      
      
      preserves this interaction, making the NH chemical shift a primary diagnostic tool.
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2][3]

H-NMR Spectral Analysis (400 MHz, )

The proton spectrum of 2-nitro-


-propylaniline is defined by three distinct regions. The "Smoking Gun" for the ortho isomer is the amine proton behavior.
Region A: The "Smoking Gun" – Amine Proton (NH)

In ortho-nitroanilines, the amine proton forms a robust intramolecular hydrogen bond (IMHB) with the oxygen of the nitro group.

Feature2-Nitro-

-propylaniline (Target)
4-Nitro-

-propylaniline (Alternative)
Shift (

)
8.0 – 8.5 ppm (Broad sing.)4.0 – 5.0 ppm (Broad sing.)
Mechanism Deshielded by IMHB (Planar 6-membered ring effect).Shielded; no IMHB; intermolecular exchange only.
Validation Solvent Test: Shift remains downfield in non-polar solvents.Shift is highly concentration/temperature dependent.

Analyst Note: If your NH signal appears upfield (< 6.0 ppm) in


, you likely have the para isomer or the reaction failed.
Region B: The Aromatic Fingerprint (4 Protons)

The aromatic region distinguishes the substitution pattern (1,2-disubstituted vs 1,4-disubstituted).

  • H-3 (Ortho to

    
    ):  The most deshielded proton (~8.15 ppm). Appears as a doublet of doublets (
    
    
    
    ,
    
    
    Hz). The nitro group's anisotropy and inductive effect pull electron density away.
  • H-6 (Ortho to

    
    ):  The most shielded aromatic proton (~6.6 - 6.8 ppm). The amine lone pair donates density (resonance), shielding this position.
    
  • H-4 & H-5: Multiplets between 6.6 – 7.5 ppm.

Comparison Logic:

  • Target (Ortho): ABCD system (4 distinct signals).

  • Alternative (Para): AA'BB' system (Appears as two "roofed" doublets).

Region C: The Aliphatic Chain (Propyl Group)

This region confirms the alkylation status and distinguishes linear (


-propyl) from branched (

-propyl) chains.
ProtonMultiplicityApprox.[3][4][5] Shift (

)
Diagnostic Logic

Quartet/Triplet~3.2 – 3.3 ppmCoupled to

and central

.
Central

Sextet~1.7 ppmCoupled to

and

.
Terminal

Triplet~1.0 ppmDefinitive for n-propyl.

Critical Check: If the methyl group appears as a Doublet (~1.2 ppm) with an integration of 6H, you have synthesized 2-nitro-


-isopropylaniline .

C-NMR Spectral Analysis (100 MHz, )

The carbon spectrum provides a backbone count to confirm purity.

  • Carbonyl-like Region: None (Absence confirms no unreacted amide starting material).

  • Aromatic Quaternary Carbons:

    • C-NO

      
       (C2):  ~130-135 ppm (Deshielded).
      
    • C-NHR (C1): ~145-148 ppm (Deshielded by N).

  • Aliphatic Carbons:

    • 
      :  ~45 ppm.
      
    • 
      :  ~22 ppm.
      
    • 
      :  ~11.5 ppm.
      

Comparative Performance Guide

The following table summarizes the spectral differences required to certify the product identity against its most common synthesis byproducts.

Table 1: Diagnostic Signal Comparison
Diagnostic Feature2-Nitro-N-propylaniline (Target)4-Nitro-N-propylaniline (Regioisomer)2-Nitro-N-isopropylaniline (Branched Impurity)
NH Proton (

)
~8.2 ppm (Deshielded)~4.5 ppm (Shielded)~8.2 ppm (Deshielded)
Aromatic Pattern ABCD (4 distinct env.)AA'BB' (Symmetric)ABCD (4 distinct env.)
Alkyl Methyl Triplet (3H)Triplet (3H)Doublet (6H)
Alkyl Methine/ene Sextet (

, 2H)
Sextet (

, 2H)
Septet (

, 1H)
Intramolecular H-Bond Yes (Stable)NoYes

Visualization: Logic Pathways

Diagram 1: Isomer Identification Workflow

This decision tree outlines the logical steps an analyst should take when processing the raw NMR data.

IsomerID Start Crude Product NMR (CDCl3) CheckNH Check NH Shift (> 8.0 ppm?) Start->CheckNH Ortho Ortho-Substitution Confirmed (IMHB Present) CheckNH->Ortho Yes (Deshielded) Para Para-Substitution Likely (No IMHB) CheckNH->Para No (< 6.0 ppm) CheckAlkyl Check Methyl Coupling (Triplet vs Doublet) N_Propyl Target: 2-Nitro-n-propylaniline CheckAlkyl->N_Propyl Triplet (3H) Iso_Propyl Impurity: 2-Nitro-isopropyl CheckAlkyl->Iso_Propyl Doublet (6H) Ortho->CheckAlkyl

Caption: Figure 1. Step-wise logic gate for distinguishing regioisomers and alkyl-chain isomers using 1H-NMR shifts.

Diagram 2: Intramolecular Hydrogen Bonding Mechanism

Visualizing why the shift occurs is crucial for understanding the "Expert" interpretation.

H_Bonding cluster_0 Ortho-Nitro Effect Nitro Nitro Group (O) Amine Amine Proton (NH) Nitro->Amine H-Bond Interaction Shift Downfield Shift (>8 ppm) Amine->Shift Causes Deshielding

Caption: Figure 2. The intramolecular hydrogen bond locks the proton in a planar, deshielded environment, distinct from the para-isomer.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for nitroaniline shifts).

  • Abraham, M. H., & Abraham, R. J. (2020).[1] The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. Journal of Molecular Liquids.[1] [Link][1]

  • Hansen, P. E. (2023). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules.[1][2][3][4][5][6][7][8][9] [Link]

Sources

A Comparative Guide to the FTIR Spectroscopy of 2-Nitro-n-propylaniline: Functional Group Analysis and Spectral Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Nitro-n-propylaniline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of characteristic absorption bands, a comparison with structurally related molecules, and the underlying principles governing the spectral data. We will explore the causality behind experimental choices and provide a robust framework for using FTIR as a self-validating system for molecular characterization.

Introduction: The Role of FTIR in Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for identifying functional groups within a molecule.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, FTIR provides a unique spectral "fingerprint."[2] For a substituted aromatic compound like 2-Nitro-n-propylaniline, this technique is particularly powerful. The molecule contains several distinct functional groups—a secondary aromatic amine, a nitro group, an alkyl chain, and a substituted benzene ring—each giving rise to characteristic absorption bands. This guide will dissect the FTIR spectrum to assign these bands, compare them with related compounds to highlight key differences, and provide a clear protocol for obtaining high-quality data.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The reliability of any spectral interpretation hinges on the quality of the initial data acquisition. The following protocol outlines a standard procedure for analyzing a solid organic compound like 2-Nitro-n-propylaniline using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and reproducibility.

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the FTIR spectrometer, such as an Agilent Cary 630 FTIR, is powered on and has completed its startup diagnostics.[1]

    • Perform a background scan to acquire a spectrum of the ambient environment (air, CO₂, water vapor). This spectrum will be automatically subtracted from the sample spectrum to ensure only the sample's absorptions are recorded. The cleanliness of the ATR crystal (typically diamond or germanium) is paramount; it should be cleaned with a suitable solvent (e.g., isopropanol) and wiped dry with a soft, lint-free tissue.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid 2-Nitro-n-propylaniline sample directly onto the center of the ATR crystal.

    • Lower the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. This is critical for achieving a strong, high-quality signal.

  • Data Acquisition:

    • Set the spectral acquisition parameters. Standard settings for routine analysis are typically:

      • Spectral Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 32-64 scans (co-added to improve the signal-to-noise ratio)

    • Initiate the sample scan. The resulting spectrum should be displayed as absorbance or % transmittance versus wavenumber (cm⁻¹).

  • Post-Acquisition Processing:

    • Perform an ATR correction if necessary. This mathematical function corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.

    • Label the significant peaks with their corresponding wavenumbers for analysis.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Sample to Crystal apply_pressure Apply Pressure apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process_spectrum Process Spectrum (e.g., ATR Correction) collect_spectrum->process_spectrum peak_pick Identify & Label Peaks process_spectrum->peak_pick interpret Interpret Spectrum & Assign Bands peak_pick->interpret end End interpret->end

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Spectral Analysis of 2-Nitro-n-propylaniline

The structure of 2-Nitro-n-propylaniline dictates the vibrational modes we expect to observe. The key functional groups are the secondary amine (N-H), the nitro group (NO₂), the aromatic ring (C=C, C-H), and the n-propyl group (C-H).

Caption: Key functional groups of 2-Nitro-n-propylaniline and their corresponding FTIR regions.

Table 1: Characteristic FTIR Absorption Bands for 2-Nitro-n-propylaniline
Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3380Medium-WeakN-H StretchSecondary Aromatic Amine
~3080MediumC-H StretchAromatic C-H
2965, 2875MediumC-H StretchAliphatic C-H (n-propyl)
~1610, ~1575Medium-StrongC=C StretchAromatic Ring
~1525StrongAsymmetric NO₂ StretchNitro Group
~1450MediumCH₂ Bend (Scissoring)Aliphatic C-H (n-propyl)
~1350StrongSymmetric NO₂ StretchNitro Group
~1280StrongC-N StretchAromatic Amine
~750StrongC-H Out-of-Plane BendAromatic Ring (Ortho-disubstituted)
Detailed Band Assignments
  • N-H Amine Region (3380 cm⁻¹): As a secondary amine, 2-Nitro-n-propylaniline is expected to show a single, relatively weak N-H stretching band.[3][4] For aromatic secondary amines, this band typically appears near 3400 cm⁻¹.[5][6] Its presence clearly distinguishes it from a primary amine (which would show two bands) or a tertiary amine (which would show none).[3][5]

  • C-H Stretching Region (3100-2800 cm⁻¹): This region contains two distinct types of C-H stretches. The absorptions above 3000 cm⁻¹ (~3080 cm⁻¹) are characteristic of C-H bonds on the aromatic ring.[7] The absorptions below 3000 cm⁻¹ (~2965 and 2875 cm⁻¹) are due to the symmetric and asymmetric stretching of the C-H bonds in the n-propyl alkyl chain.[2]

  • Nitro Group Region (1525 cm⁻¹ and 1350 cm⁻¹): The nitro group provides two of the most intense and diagnostic peaks in the spectrum.[8][9] The band at higher frequency (~1525 cm⁻¹) is due to the asymmetric N-O stretch, while the band at lower frequency (~1350 cm⁻¹) corresponds to the symmetric N-O stretch.[10][11] For aromatic nitro compounds, these bands are found in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ ranges, respectively.[2][7][10]

  • Aromatic and Amine Fingerprint Region (1610-1280 cm⁻¹): The sharp peaks around 1610 and 1575 cm⁻¹ are due to carbon-carbon stretching vibrations within the aromatic ring.[7] The strong absorption around 1280 cm⁻¹ is characteristic of the C-N stretching vibration in aromatic amines, which occurs at a higher frequency than in aliphatic amines due to resonance with the ring.[3][6][12]

  • Substitution Pattern Region (<900 cm⁻¹): The strong band around 750 cm⁻¹ is due to the out-of-plane bending of C-H bonds on the aromatic ring. Its specific position is highly indicative of the ring's substitution pattern. A strong band in the 770-735 cm⁻¹ range is characteristic of ortho (1,2) disubstitution.

Comparative Spectral Analysis

To fully appreciate the spectral features of 2-Nitro-n-propylaniline, it is instructive to compare its spectrum with those of structurally similar molecules. This comparison validates our band assignments and highlights the diagnostic power of FTIR.

Table 2: Comparative FTIR Data (Key Diagnostic Bands in cm⁻¹)
Vibrational Mode2-Nitro-n-propylaniline 2-Nitroaniline N-Ethylaniline 4-Nitroaniline
N-H Stretch ~3380 (one band, weak)~3480 & ~3360 (two bands)~3410 (one band, weak)~3470 & ~3350 (two bands)
Asymmetric NO₂ Stretch ~1525 (strong)~1505 (strong)Absent~1495 (strong)
Symmetric NO₂ Stretch ~1350 (strong)~1345 (strong)Absent~1335 (strong)
Aromatic C-N Stretch ~1280 (strong)~1260 (strong)~1310 (strong)~1300 (strong)
Analysis of Comparative Data
  • 2-Nitro-n-propylaniline vs. 2-Nitroaniline: The most striking difference is in the N-H stretching region. 2-Nitroaniline is a primary amine and thus exhibits two distinct N-H stretching bands (asymmetric and symmetric).[13] In contrast, 2-Nitro-n-propylaniline, a secondary amine, shows only one N-H stretch.[3][4] This is a definitive marker for distinguishing between primary and secondary amines. The rest of their spectra, particularly the nitro group and aromatic C-N stretches, are quite similar, as expected.

  • 2-Nitro-n-propylaniline vs. N-Ethylaniline: This comparison isolates the contribution of the nitro group. N-Ethylaniline lacks the nitro substituent, and consequently, its spectrum shows a complete absence of the strong, characteristic absorption bands around 1525 cm⁻¹ and 1350 cm⁻¹.[10][11] This confirms that these bands in the 2-Nitro-n-propylaniline spectrum are unequivocally due to the NO₂ group.

  • 2-Nitro-n-propylaniline vs. 4-Nitroaniline (Isomeric Effects): Comparing the ortho-substituted 2-Nitro-n-propylaniline with a para-substituted analogue reveals more subtle electronic effects. While both show the characteristic nitro and amine bands, the exact positions can shift. In ortho-isomers, intramolecular hydrogen bonding can occur between the amine N-H and an oxygen of the nitro group.[14] This can cause slight shifts in the N-H and NO₂ stretching frequencies compared to the para-isomer, where such direct interaction is impossible. The electron-withdrawing effect of the nitro group influences the C-N bond differently depending on its position relative to the amine, which can also affect the C-N stretching frequency.[8][15]

Conclusion

The FTIR spectrum of 2-Nitro-n-propylaniline provides a wealth of structural information that is readily interpretable. The presence of a single weak N-H stretch around 3380 cm⁻¹, two very strong NO₂ stretches at ~1525 cm⁻¹ and ~1350 cm⁻¹, and characteristic aromatic and aliphatic C-H and C-N bands allows for an unambiguous confirmation of its molecular structure. By comparing its spectrum with those of primary amines (2-Nitroaniline), non-nitrated analogues (N-Ethylaniline), and positional isomers (4-Nitroaniline), we can confidently assign each absorption band and appreciate the diagnostic power of FTIR spectroscopy. This systematic approach, grounded in established spectral-structural correlations, serves as a reliable and self-validating method for the characterization of complex organic molecules in research and development settings.

References

  • Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • Vertex AI Search. (n.d.). Nitro Groups.
  • Vertex AI Search. (n.d.). IR: amines.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Peak Retrievals. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ChemicalBook. (n.d.). 2-Nitroaniline(88-74-4) IR Spectrum.
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • National Institute of Standards and Technology. (n.d.). p-Nitroaniline.
  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated.
  • PubMed. (2010, January 15). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation.
  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.
  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225-4229.

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Nitro-n-propylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Nitro-n-propylaniline. As a critical intermediate or active pharmaceutical ingredient (API) in various manufacturing processes, ensuring its purity is paramount for safety and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a logical workflow from initial method development to full validation, grounded in scientific principles and regulatory expectations.

Introduction: The Analytical Challenge

2-Nitro-n-propylaniline, a substituted nitroaromatic amine, presents a unique set of challenges for analytical method development. Its aromatic structure and nitro group provide a strong chromophore suitable for UV detection. However, the presence of potential impurities, including positional isomers, starting material carryover, and degradation products, necessitates a highly specific and robust HPLC method. This guide will compare and contrast different chromatographic approaches to achieve optimal separation and quantification of these impurities.

Physicochemical Properties and Initial Method Considerations

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. While specific experimental data for 2-Nitro-n-propylaniline is not extensively published, we can infer its properties from the well-characterized analogous compound, 2-nitroaniline, and related structures.

Table 1: Estimated Physicochemical Properties of 2-Nitro-n-propylaniline and their Chromatographic Implications

PropertyEstimated Value/CharacteristicChromatographic Implication
Structure Aromatic amine with a nitro group and an n-propyl substituent.The aromatic ring and nitro group provide good UV absorbance. The n-propyl group increases hydrophobicity compared to 2-nitroaniline.
Polarity Moderately polar.Suitable for reversed-phase HPLC.
logP (Octanol-Water Partition Coefficient) Estimated to be >1.85 (based on 2-nitroaniline's logP of 1.85).[1]Suggests good retention on non-polar stationary phases like C18.
pKa The amino group is weakly basic (pKa of anilinium ion of 2-nitroaniline is -0.3).[2]The compound will be in its neutral form over a wide pH range, simplifying mobile phase buffer selection.
UV Absorbance Strong absorbance expected around 280 nm and 410 nm, similar to other nitroanilines.[3]Provides flexibility in choosing a detection wavelength to maximize sensitivity or minimize interference from the matrix.

Based on these properties, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point. This technique separates compounds based on their hydrophobicity, which is ideal for a moderately polar compound like 2-Nitro-n-propylaniline and its likely less polar or more polar impurities.

A Comparative Approach to Method Development and Optimization

The development of a robust HPLC method is an iterative process. This section compares different stationary phases and mobile phase compositions to achieve the desired separation.

Initial Screening of Stationary Phases

The choice of stationary phase is critical for achieving the desired selectivity. While a standard C18 column is a workhorse in RP-HPLC, other phases can offer unique selectivities for aromatic and polar compounds.

Table 2: Comparison of Stationary Phases for the Analysis of 2-Nitro-n-propylaniline

Stationary PhasePrinciple of SeparationExpected Performance for 2-Nitro-n-propylaniline
C18 (Octadecylsilane) Primarily hydrophobic interactions.Good retention and separation of non-polar impurities. It is a good starting point for most reversed-phase separations.
C8 (Octylsilane) Less hydrophobic than C18.May be suitable if the analyte and its impurities are too strongly retained on a C18 column, leading to long run times.
Phenyl π-π interactions with the aromatic ring, in addition to hydrophobic interactions.Can provide enhanced selectivity for aromatic compounds and those with nitro groups, potentially resolving closely eluting isomers.
Polar-Embedded (e.g., Amide, Carbamate) Offers alternative selectivity through hydrogen bonding and dipole-dipole interactions.May improve peak shape for basic compounds and provide different elution orders compared to C18.

Recommendation: Begin with a C18 column due to its versatility. If co-elution of critical impurity pairs is observed, a Phenyl column should be evaluated for its alternative selectivity.

Mobile Phase Optimization: A Systematic Approach

The mobile phase composition dictates the retention and elution of the analyte and its impurities. A systematic approach to optimizing the mobile phase is crucial.

Workflow for HPLC Method Development

MethodDevelopmentWorkflow cluster_optimization Optimization Loop A Analyte Characterization (Physicochemical Properties) B Initial Method Conditions (Column, Mobile Phase, Detector) A->B C Method Optimization (Systematic Screening) B->C D Method Validation (ICH Guidelines) C->D F Vary Organic Modifier (Acetonitrile vs. Methanol) C->F Iterate for Optimal Resolution E Final Method D->E G Adjust pH (if necessary) F->G Iterate for Optimal Resolution H Optimize Gradient Profile G->H Iterate for Optimal Resolution I Evaluate Flow Rate & Temperature H->I Iterate for Optimal Resolution I->C Iterate for Optimal Resolution

Caption: A systematic workflow for HPLC method development and validation.

Comparison of Mobile Phase Components:

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC.

    • Acetonitrile: Generally provides lower backpressure and better UV transparency at lower wavelengths. It often yields sharper peaks for aromatic compounds.

    • Methanol: Can offer different selectivity compared to ACN and is a more cost-effective option.

  • Aqueous Phase: Buffered aqueous solutions are used to control the pH and ionic strength of the mobile phase.

    • Buffers: Since 2-Nitro-n-propylaniline is a neutral compound over a wide pH range, a simple mobile phase of water and organic modifier may suffice. However, for robustness and to control the ionization state of any potential acidic or basic impurities, a buffer is recommended. Phosphate and acetate buffers are common choices.

  • Additives: Small amounts of additives like formic acid or trifluoroacetic acid (TFA) can be used to improve peak shape, especially for basic impurities.

Experimental Protocol: Initial Method Development

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a linear gradient from 30% to 90% B over 20 minutes to elute a wide range of potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) monitoring at 280 nm and 410 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

This initial run will provide a "scouting gradient" to determine the approximate elution time of the main peak and the presence of any impurities. The gradient can then be optimized to improve the resolution of critical pairs.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[4][5]

Logical Relationship of HPLC Validation Parameters

ValidationParameters A Specificity B Linearity A->B D Accuracy A->D E Precision A->E F LOD / LOQ A->F C Range B->C E->D G Robustness H System Suitability H->A Monitored Throughout H->B Monitored Throughout H->D Monitored Throughout H->E Monitored Throughout H->F Monitored Throughout H->G Monitored Throughout

Caption: Interrelationship of key HPLC method validation parameters as per ICH guidelines.

Table 3: Comparison of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria for Purity Method
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7]Peak purity of the main peak should pass. No co-elution of impurities with the main peak. Resolution between adjacent impurity peaks should be >1.5.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.[6]Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]For impurities, from the Limit of Quantitation (LOQ) to 120% of the specification limit.
Accuracy The closeness of the test results obtained by the method to the true value.[4][6]Recovery of spiked impurities should be within 80-120% of the nominal concentration.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6]Relative Standard Deviation (RSD) ≤ 10% for impurities at the specification limit.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]Typically determined at a signal-to-noise ratio of 10:1. RSD for replicate injections should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]System suitability parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.
System Suitability To ensure that the chromatographic system is adequate for the intended analysis.[8][9]Tailing factor for the main peak ≤ 2.0. RSD for replicate injections of a standard solution ≤ 2.0%. Theoretical plates > 2000.

Experimental Protocol: Validation of the Developed Method

A detailed validation protocol should be written and followed. Below is a summary of the experimental work for each parameter:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), a sample of 2-Nitro-n-propylaniline, and a sample spiked with known related substances. Perform forced degradation studies (acid, base, peroxide, heat, light) to demonstrate that the method is stability-indicating.[7][10]

  • Linearity: Prepare a series of at least five concentrations of each known impurity, typically from the LOQ to 120% of the specification limit. Plot the peak area against concentration and perform a linear regression analysis.

  • Accuracy: Analyze samples of 2-Nitro-n-propylaniline spiked with known impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six independent preparations of a sample of 2-Nitro-n-propylaniline on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • LOD & LOQ: Determine either by the signal-to-noise ratio method or by preparing a series of dilute solutions and calculating the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary parameters such as the flow rate (±10%), column temperature (±5°C), and the percentage of organic modifier in the mobile phase (±2% absolute). Assess the impact on system suitability parameters.

Conclusion and Recommendations

This guide has provided a comparative framework for the development and validation of a purity method for 2-Nitro-n-propylaniline by HPLC. A reversed-phase method using a C18 or Phenyl stationary phase with an acetonitrile/water mobile phase is the most promising approach. The final method selection should be based on the specific impurity profile of the sample and the successful completion of a comprehensive validation study as outlined by ICH guidelines. Adherence to this systematic and scientifically sound approach will ensure the development of a robust, reliable, and regulatory-compliant HPLC method for the quality control of 2-Nitro-n-propylaniline.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link][8][9]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • ECA Academy. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]

  • LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

  • AMSbio. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link][10]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link][6]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link][4]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link][7]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link][5]

  • Carl ROTH. Safety Data Sheet: 2-Nitroaniline. [Link][1]

  • Wikipedia. 2-Nitroaniline. [Link][2]

Sources

comparing reactivity of 2-Nitro-n-propylaniline vs 4-Nitro-n-propylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the reactivity, structural properties, and synthetic utility of 2-Nitro-n-propylaniline (Ortho) versus 4-Nitro-n-propylaniline (Para).

Executive Summary: The "Ortho Effect" vs. Linear Conjugation

In drug development and organic synthesis, the choice between the 2-nitro (ortho) and 4-nitro (para) isomers of N-propylaniline is rarely arbitrary. While they share a molecular formula (


), their electronic behaviors are diametrically opposed due to the Intramolecular Hydrogen Bond (IMHB)  present in the ortho isomer.
  • 2-Nitro-n-propylaniline: Characterized by a "locked" pseudo-six-membered ring structure due to IMHB. It is the primary gateway to benzimidazole scaffolds (a privileged structure in medicinal chemistry). It exhibits lower basicity and distinct spectral shifts.[1]

  • 4-Nitro-n-propylaniline: Characterized by a linear "push-pull" electronic system. It maximizes intermolecular interactions (higher melting point) and serves as a robust linear linker or precursor for p-phenylenediamine derivatives.

Molecular Architecture & Electronic Theory

The Structural Divergence

The reactivity difference stems fundamentally from the spatial relationship between the nitro electron-withdrawing group (EWG) and the N-propyl amino donor.

  • The Ortho-Lock (2-Nitro): The amino hydrogen forms a strong hydrogen bond with the nitro oxygen (

    
    ). This creates a planar, stable 6-membered transition state mimic, reducing the availability of the lone pair for external reactions but activating the molecule for specific cyclizations.
    
  • The Para-Linearity (4-Nitro): The nitro group is spatially distant, exerting a powerful mesomeric (-M) effect through the aromatic ring. This delocalizes the nitrogen lone pair across the entire

    
    -system, making the amine significantly less nucleophilic than a standard aniline but highly stable.
    
Visualization of Electronic Pathways

The following diagram illustrates the competing electronic effects: the IMHB "lock" in the ortho isomer versus the "through-conjugation" in the para isomer.

G cluster_0 2-Nitro-n-propylaniline (Ortho) cluster_1 4-Nitro-n-propylaniline (Para) O_Struct Structure: Ortho-Substituted O_Effect Intramolecular H-Bond (Pseudo-Ring Formation) O_Struct->O_Effect Proximity O_Result Result: 1. Lower Basicity 2. Lipophilicity Increase 3. Benzimidazole Precursor O_Effect->O_Result Electronic Lock P_Struct Structure: Para-Substituted P_Effect Through-Conjugation (Push-Pull System) P_Struct->P_Effect Resonance P_Result Result: 1. High Dipole Moment 2. Intermolecular H-Bonding 3. Linear Linker Utility P_Effect->P_Result Delocalization

Figure 1: Mechanistic divergence between ortho-locking (IMHB) and para-resonance (Push-Pull).

Physicochemical & Reactivity Data[2][3][4]

The following data consolidates experimental observations. Note the distinct shift in NMR and melting point trends driven by the IMHB.

Property2-Nitro-n-propylaniline (Ortho)4-Nitro-n-propylaniline (Para)Mechanistic Cause
Physical State Low-melting solid / OilSolid (MP ~50-80°C*)IMHB reduces intermolecular forces in Ortho; Para stacks efficiently.
Basicity (pKa) Weaker Base (pKa < 1.0)Weak Base (pKa ~ 1.0)Ortho lone pair is stabilized by IMHB in neutral form, making protonation energetically costly [[1]].

NMR (NH)
Deshielded (> 8.0 ppm) Shielded (< 6.5 ppm)The H-bond to nitro pulls electron density from the proton (Ortho).
UV-Vis Color Deep Orange/RedYellowOrtho often has a bathochromic shift due to planarization/IMHB.
Cyclization Active (Forms Benzimidazoles)Inactive Proximity of

allows reduction-cyclization cascades.
SnAr Synthesis Fast (with F-leaving group)ModerateOrtho-nitro activates SnAr strongly due to inductive proximity.

*Note: Pure 4-nitro-N-propylaniline MP is lower than the parent 4-nitroaniline (148°C) due to alkyl disruption of crystal packing.

Primary Application Workflows

The "Ortho" Advantage: Benzimidazole Synthesis

The most critical application of 2-nitro-n-propylaniline is its role as a precursor to 1-propylbenzimidazoles. This reaction exploits the proximity of the nitro group. Upon reduction to the diamine, the N-propyl group is already in position to close the ring with an aldehyde or carboxylic acid.

Mechanism:

  • Reduction: Nitro

    
     Amine (forming an unstable o-phenylenediamine derivative).
    
  • Condensation: Reaction with R-CHO.

  • Oxidative Cyclization: Formation of the imidazole ring.

The "Para" Utility: Linear Linkers

4-Nitro-n-propylaniline is typically used when a linear geometry is required. It is reduced to N-propyl-p-phenylenediamine, a vital antioxidant and dye intermediate. Unlike the ortho isomer, it cannot cyclize on itself, ensuring the amine remains available for cross-linking.

ReactionFlow cluster_Ortho Pathway A: 2-Nitro (Benzimidazole Route) cluster_Para Pathway B: 4-Nitro (Linear Diamine Route) Start_O 2-Nitro-n-propylaniline Red_O Reduction (H2/Pd or Fe/AcOH) [Intermediate: 1-amino-2-(propylamino)benzene] Start_O->Red_O Cycl_O + Aldehyde (R-CHO) Cyclization Red_O->Cycl_O Prod_O 1-Propyl-2-substituted-benzimidazole Cycl_O->Prod_O Start_P 4-Nitro-n-propylaniline Red_P Reduction (H2/Pd or Sn/HCl) Start_P->Red_P Prod_P N-Propyl-p-phenylenediamine (Linear Linker / Antioxidant) Red_P->Prod_P

Figure 2: Divergent synthetic pathways. The ortho isomer allows for heterocycle formation, while the para isomer yields linear diamines.

Experimental Protocols

Protocol A: Synthesis of 2-Nitro-n-propylaniline (SnAr)

This protocol utilizes Nucleophilic Aromatic Substitution.[2] The use of 1-fluoro-2-nitrobenzene is recommended over the chloro-analog for cleaner kinetics and lower temperatures.

Reagents:

  • 1-Fluoro-2-nitrobenzene (1.0 eq)

  • n-Propylamine (1.2 eq)

  • 
     (1.5 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF.

Procedure:

  • Setup: Dissolve 1-fluoro-2-nitrobenzene (e.g., 10 mmol) in ACN (20 mL) in a round-bottom flask.

  • Addition: Add powdered anhydrous

    
    .
    
  • Reaction: Add n-propylamine dropwise at room temperature. The reaction is exothermic; use a water bath if scaling up.

  • Monitoring: Stir at 60°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product will appear as a bright orange/red spot (

    
     ~ 0.6).
    
  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).

    • Note: The product is an orange oil or low-melting solid.

Protocol B: Reductive Cyclization to Benzimidazole

Targeting the Ortho-isomer specifically.

Reagents:

  • 2-Nitro-n-propylaniline (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium Dithionite (

    
    ) (3.0 eq) - Reductant
    
  • Solvent: Ethanol/Water (3:1).

Procedure:

  • Mixing: Dissolve 2-nitro-n-propylaniline and benzaldehyde in EtOH/Water.

  • Reduction/Cyclization: Add Sodium Dithionite in portions at 80°C. The dithionite reduces the nitro group in situ to the amine, which immediately condenses with the aldehyde.

  • Completion: Reflux for 3-5 hours. The color will shift from deep orange (nitro) to pale yellow/fluorescent (benzimidazole).

  • Isolation: Evaporate EtOH, neutralize with

    
    , and extract with DCM.
    

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Nitroaniline Isomers. Retrieved from

  • LookChem. (n.d.). Properties of 2-Nitro-N-Propylaniline and Derivatives. Retrieved from

  • ChemicalBook. (2024). Synthesis of Nitroaniline Derivatives via SnAr. Retrieved from

  • ResearchGate. (2010). Bond energy/bond order relationships for N-O linkages: The role of nitro groups in hydrogen-bonding. Retrieved from

  • Ingenta Connect. (2014).[3] Design, Synthesis and Biological Evaluation of Benzimidazole-pyridine-Piperidine Hybrids. (Confirming 2-nitro-N-propylaniline as benzimidazole precursor). Retrieved from

Sources

A Comparative Guide to the UV-Vis Spectroscopic Characterization of 2-Nitro-n-propylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) spectroscopic characterization of 2-Nitro-n-propylaniline. Due to the structural similarity and the dominant effect of the nitro-aminobenzene chromophore, this guide leverages 2-nitroaniline (o-nitroaniline) as a foundational model. The principles discussed are directly applicable, with minor spectral shifts anticipated from the N-propyl substituent. We will explore the underlying electronic transitions, the profound influence of solvent polarity (solvatochromism), and a direct comparison with its structural isomers, 3-nitroaniline and 4-nitroaniline. This document furnishes detailed experimental protocols and comparative data to equip researchers with the tools for accurate identification, differentiation, and characterization of this class of compounds.

Introduction and Theoretical Framework

UV-Vis spectroscopy is a powerful, accessible, and non-destructive analytical technique used for the qualitative and quantitative analysis of chemical species.[1][2] For aromatic compounds like 2-Nitro-n-propylaniline, the technique probes the electronic transitions between molecular orbitals, providing a distinct spectral fingerprint.

The core structure, 2-nitroaniline, is a disubstituted benzene featuring an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) in an ortho arrangement. This "push-pull" system on a π-conjugated ring is fundamental to its spectroscopic properties. The UV-Vis spectrum of such molecules is primarily defined by two types of electronic transitions:

  • π→π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In nitroanilines, these transitions often possess significant intramolecular charge transfer (ICT) character, where electron density shifts from the amino group (donor) to the nitro group (acceptor) upon excitation.[1]

  • n→π* Transitions: These are lower-intensity absorptions caused by the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These bands can sometimes be obscured by the more intense π→π* bands.[3]

The presence of an n-propyl group on the nitrogen atom in 2-Nitro-n-propylaniline is expected to act as a weak electron-donating group, causing a slight bathochromic (red) shift in the absorption maxima compared to the parent 2-nitroaniline. This is due to a minor increase in the energy of the highest occupied molecular orbital (HOMO).[4]

Standardized Experimental Protocol for UV-Vis Analysis

To ensure data integrity and reproducibility, a standardized protocol is essential. This section details the methodology for acquiring high-quality UV-Vis absorbance spectra.

Materials and Instrumentation
  • Analyte: 2-Nitroaniline (as a proxy for 2-Nitro-n-propylaniline)

  • Solvents: Spectroscopic grade Ethanol (polar, protic) and Cyclohexane (non-polar)

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.[2]

  • Sample Holders: Matched 1 cm path length quartz cuvettes.

Step-by-Step Workflow
  • Stock Solution Preparation: Accurately weigh approximately 13.8 mg of 2-nitroaniline and dissolve it in 100 mL of ethanol to create a 1 mM stock solution.

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 20 µM) by diluting the stock solution with the chosen solvent (ethanol or cyclohexane). The final concentration should yield an absorbance within the optimal linear range of the spectrophotometer (typically 0.1 - 1.0 a.u.) to comply with the Beer-Lambert Law.[5][6]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the wavelength range for the scan (e.g., 200-600 nm).

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent (e.g., ethanol). Place them in the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes themselves.[7]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte working solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Initiate the sample scan to record the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this peak.

Experimental Workflow Diagram

The following diagram illustrates the standardized procedure for obtaining the UV-Vis spectrum.

G Experimental Workflow for UV-Vis Spectroscopy prep_stock 1. Prepare Stock Solution (e.g., 1 mM in Ethanol) prep_work 2. Prepare Working Solution (e.g., 20 µM in desired solvent) prep_stock->prep_work setup_spec 3. Spectrophotometer Setup (Warm-up, Set Wavelength Range) prep_work->setup_spec baseline 4. Baseline Correction (Scan with pure solvent in both beams) setup_spec->baseline measure 5. Measure Sample (Place analyte solution in sample beam) baseline->measure analyze 6. Analyze Data (Identify λmax and Absorbance) measure->analyze

Caption: A flowchart of the step-by-step protocol for UV-Vis analysis.

Results and Discussion: A Comparative Analysis

General Spectrum of 2-Nitroaniline

In a typical solvent like ethanol, 2-nitroaniline exhibits two primary absorption bands. A high-intensity band appears in the UV region (around 278-282 nm) and a broader, lower-intensity band extends into the visible region (around 408-412 nm).[8][9] The latter band is largely responsible for the compound's characteristic orange color and is attributed to the intramolecular charge transfer (ICT) π→π* transition.

Comparison 1: The Effect of Solvent Polarity (Solvatochromism)

The electronic structure and, consequently, the absorption spectrum of nitroanilines are highly sensitive to the solvent environment—a phenomenon known as solvatochromism.[1] The ICT excited state is significantly more polar than the ground state.

  • In Non-Polar Solvents (e.g., Cyclohexane): The solvent offers minimal stabilization to either the ground or excited state. The energy gap (ΔE) for the electronic transition is relatively large.

  • In Polar Solvents (e.g., Ethanol, Water): Polar solvents preferentially stabilize the more polar excited state through dipole-dipole interactions. This stabilization lowers the energy of the excited state more than the ground state, reducing the energy gap (ΔE) for the transition.

This leads to a bathochromic (red) shift —a shift of the λmax to a longer wavelength—as solvent polarity increases. This is a key characteristic used to confirm the charge-transfer nature of the transition.

G Solvatochromism in Nitroanilines cluster_0 Non-Polar Solvent cluster_1 Polar Solvent GS_NP Ground State (S₀) ES_NP Excited State (S₁) GS_NP->ES_NP ΔE (Large) Shorter λmax (Hypsochromic Shift) GS_P Ground State (S₀) (Slightly Stabilized) ES_P Excited State (S₁) (Highly Stabilized) GS_P->ES_P ΔE (Small) Longer λmax (Bathochromic Shift)

Caption: Energy diagram illustrating the effect of solvent polarity on electronic transitions.

Comparison 2: Isomeric Effects

The relative positions of the amino and nitro groups dramatically influence the electronic structure and UV-Vis spectra. Comparing the ortho (2-), meta (3-), and para (4-) isomers of nitroaniline reveals distinct spectral fingerprints.

IsomerKey Structural FeatureTypical λmax (nm) in Aqueous/Polar MediaRationale for Spectral Position
2-Nitroaniline (ortho) Intramolecular H-bonding; steric hindrance twisting the NO₂ group out of the ring plane.[8]~282, ~412-428[8][10]Steric hindrance slightly disrupts conjugation, but the direct proximity allows for strong charge transfer character. The intramolecular hydrogen bond stabilizes the ground state.
3-Nitroaniline (meta) No direct resonance between -NH₂ and -NO₂ groups.[8]~251, ~357-375[8][10]The lack of direct through-conjugation results in a higher energy transition and thus a shorter λmax (hypsochromic or blue-shifted) compared to the ortho and para isomers.
4-Nitroaniline (para) Direct linear alignment allowing for maximum resonance and charge transfer.[8]~381-395[8][10]The ideal "push-pull" alignment creates the most effective conjugation pathway, leading to the lowest energy ICT transition and a significantly red-shifted λmax compared to the meta isomer.

Note: The exact λmax values can vary depending on the specific solvent and pH conditions.[8][10]

This comparison clearly shows that UV-Vis spectroscopy can be effectively used to distinguish between the isomers of nitroaniline, and by extension, the isomers of N-alkylated derivatives like 2-Nitro-n-propylaniline.

Conclusion

The UV-Vis spectroscopic characterization of 2-Nitro-n-propylaniline, using 2-nitroaniline as a validated proxy, reveals a distinct spectral profile governed by intramolecular charge transfer transitions. The analysis demonstrates two critical diagnostic features: a significant bathochromic shift of the primary absorption band with increasing solvent polarity, and a unique spectral fingerprint compared to its meta and para isomers. The ortho-isomer (2-nitroaniline) typically absorbs at a longer wavelength than the meta-isomer but can be influenced by steric effects when compared to the para-isomer. These comparative analyses provide researchers with a robust and accessible framework for the identification, differentiation, and electronic investigation of this important class of nitroaromatic compounds.

References

  • A Comparative Analysis of Nitroaniline Isomers: Properties, Synthesis, and Applic
  • The Beer-Lambert Law and Spectrophotometric Analysis. (2024). Technology Networks.
  • Karvekar, O. S., Jadhav, S. M., Sarvalkar, P. D., & Prasad, N. R. (n.d.). UV-Vis absorption spectra of (a) reduction of 2-nitroaniline to...
  • Introduction to UV-VIS absorption spectroscopy/ Beer lamberts law. (2024). YouTube.
  • UV–Vis Spectroscopy: Beer–Lambert Law. (2024). JoVE.
  • UV-Visible Spectroscopy: Beer-Lambert Law, instrumentation. (n.d.).
  • The Beer-Lambert Law. (2023). Chemistry LibreTexts.
  • UV-vis spectra of 2-nitroaniline (a), 4-nitrophenol (b),... (n.d.).
  • UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... (n.d.).
  • Solvent dependence of solvatochromic shifts and the first hyperpolarizability of para-nitroaniline: A nonmonotonic behavior. (n.d.).
  • ASTM Std Practices for General UV-VIS Quantitative Analysis. (2016).
  • UV-visible spectra obtained from saturated with aqueous solutions of... (n.d.).
  • UV-Visible Spectrophotometric Method and Valid
  • An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline. (2025). Benchchem.
  • Jiang, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing.
  • Jiang, L., Ni, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • 2-Nitroaniline. (n.d.). PubChem.
  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012).
  • Jiang, L., Ni, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing.
  • Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines. (2007). PubMed.
  • Comparative analysis of analytical techniques for nitroaniline detection. (2025). Benchchem.
  • Yokoyama, T., Taft, R. W., & Kamlet, M. J. (n.d.). The solvatochromic comparison method. 3. Hydrogen bonding by some 2-nitroaniline derivatives. Journal of the American Chemical Society.
  • Jiang, L., Ni, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Semantic Scholar.
  • Solvatochromism as a new tool to distinguish structurally similar compounds. (n.d.). PMC.
  • Electronic spectra and structure of nitroanilines. (n.d.).
  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021). Jurnal UPI.
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (2017). TSI Journals.
  • The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent.
  • Reversible Specific Solvatochromic Effect in the IR Spectra of 2-Nitrophenol and 2,4,6-Trinitrophenol. (n.d.).

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Technical Comparison Guide: Structural Elucidation of N-Propyl-2-Nitroaniline vs. Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of N-alkylnitroanilines—common intermediates in dye synthesis and pharmaceutical precursors—distinguishing between regioisomers is a critical quality attribute. The reaction of n-propylamine with chloronitrobenzenes (SNAr) or the nitration of N-propylaniline typically yields a mixture of isomers.

The primary challenge lies in distinguishing N-propyl-2-nitroaniline (the ortho isomer) from its N-propyl-4-nitroaniline (the para isomer) counterpart. While they share the same molecular mass (


), their physicochemical behaviors diverge radically due to the "Ortho Effect" —specifically, the formation of a stable intramolecular hydrogen bond in the 2-nitro isomer.

This guide outlines a self-validating analytical workflow to definitively distinguish these isomers using Chromatography, NMR, IR, and Mass Spectrometry.

The Physicochemical Divergence: The "Ortho Effect"[1]

The core differentiator is the Intramolecular Hydrogen Bond (IHB) .

  • 2-Nitro Isomer (Ortho): The amino hydrogen forms a 6-membered chelate ring with the nitro oxygen. This "locks" the molecule, masking the polar donor/acceptor groups, increasing lipophilicity, and altering electron distribution.

  • 4-Nitro Isomer (Para): The geometric distance precludes IHB. The molecule relies on intermolecular hydrogen bonding, resulting in higher polarity, higher melting points, and concentration-dependent spectral properties.

Logical Analysis Workflow

AnalysisWorkflow Start Crude Reaction Mixture (Isomer Mix) TLC Step 1: TLC/HPLC (Polarity) Isomer Separation Start->TLC NMR Step 2: 1H-NMR (Structure) Definitive ID TLC->NMR Purify Fractions IR Step 3: FT-IR (Bonding) Confirm H-Bond Type NMR->IR Confirm Electronic State MS Step 4: MS (Fragmentation) Ortho-Effect Confirmation NMR->MS Confirm Mass Frag Ortho Ortho Isomer Identified: High Rf, Downfield NH, Loss of [OH] MS->Ortho Matches Criteria Para Para Isomer Identified: Low Rf, Upfield NH, No [OH] loss MS->Para Matches Criteria

Figure 1: Analytical Decision Tree for Isomer Differentiation.

Chromatographic Differentiation (HPLC & TLC)[2]

Chromatography provides the quickest qualitative assessment. The separation principle relies on the effective polarity of the molecule.

Comparative Behavior Table
FeatureN-Propyl-2-nitroaniline (Ortho)N-Propyl-4-nitroaniline (Para)Mechanistic Cause
TLC R

(Normal Phase)
Higher (Moves faster)Lower (Stays at baseline)IHB masks polarity in Ortho; Para interacts strongly with Silica silanols.
RP-HPLC Retention Longer (Usually)Shorter Ortho is more lipophilic (hydrophobic) due to masked polar groups.
Solubility (Non-polar) HighLowOrtho dissolves well in hexane/DCM; Para requires alcohols/polar solvents.
Experimental Protocol: TLC Separation
  • Stationary Phase: Silica Gel 60 F

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (80:20 v/v).

  • Visualization: UV (254 nm). The nitro group quenches fluorescence strongly.

  • Result:

    • Ortho: R

      
      
      
      
      
      0.6–0.7 (Yellow spot).
    • Para: R

      
      
      
      
      
      0.2–0.3 (Yellow/Orange spot).

NMR Spectroscopy: The Gold Standard

Proton NMR (


-NMR) offers the most definitive structural proof. The environment of the N-H proton and the splitting pattern of the aromatic ring are diagnostic.
Key Diagnostic Signals (in CDCl )
1. The Amine Proton (N-H)[1]
  • Ortho Isomer: The N-H proton is deshielded by the anisotropic effect of the adjacent nitro group and the hydrogen bond.

    • Shift:

      
      8.0 – 8.5 ppm  (Broad singlet or broad triplet).
      
    • Stability: Shift is relatively concentration-independent.[1]

  • Para Isomer: The N-H proton is less deshielded.

    • Shift:

      
      4.0 – 5.0 ppm  (Broad).
      
    • Stability: Shift varies significantly with concentration and temperature.

2. Aromatic Region
  • Ortho Isomer (ABCD Pattern):

    • Requires 4 distinct signals.

    • Look for the doublet of doublets (dd) at

      
      8.1 ppm  (H-3, adjacent to Nitro). This proton is most deshielded.
      
    • Look for the doublet (d) at

      
      6.8 ppm  (H-6, adjacent to amine).
      
  • Para Isomer (AA'BB' / AA'XX' Pattern):

    • Symmetric "roofed" doublets.

    • Two distinct environments (2H each).[2]

    • 
       ~8.0 ppm (2H, ortho to NO
      
      
      
      ) and
      
      
      ~6.5 ppm (2H, ortho to NH-propyl).
1H-NMR Data Summary Table
ProtonN-Propyl-2-nitroaniline (

ppm)
N-Propyl-4-nitroaniline (

ppm)
NH 8.0 - 8.2 (Deshielded/IHB)4.2 - 4.8 (Shielded)
Ar-H (adj. to NO

)
~8.15 (1H, dd)~8.10 (2H, d)
Ar-H (adj. to N) ~6.85 (1H, d)~6.55 (2H, d)
Propyl

-CH

~3.30 (q, coupled to NH)~3.15 (t)

Vibrational Spectroscopy (FT-IR)[4]

Infrared spectroscopy validates the hydrogen bonding state.

  • Ortho Isomer:

    • 
       stretch: 3340–3380 cm
      
      
      
      .
    • Characteristic: Sharp band, lower frequency due to strong Intramolecular H-bond.

  • Para Isomer:

    • 
       stretch: 3400–3450 cm
      
      
      
      (Free/Intermolecular).
    • Characteristic: Broader band, higher frequency.

Mass Spectrometry: The Ortho Effect

Mass spectrometry (EI-MS) provides a unique mechanistic distinction known as the "Ortho Effect."

Mechanism

In ortho-nitro derivatives containing


-hydrogens (like the propyl group) or N-H, the nitro oxygen can abstract a hydrogen, followed by the loss of an OH radical  (

). This pathway is forbidden in the para isomer due to distance.
  • Ortho Spectrum: Prominent peak at

    
    .
    
  • Para Spectrum: Absence of

    
    ; fragmentation dominated by loss of NO
    
    
    
    (
    
    
    ) or propyl chain cleavage.

OrthoEffect cluster_para Para Isomer Pathway M_Ion Molecular Ion (M+) m/z 180 Transition Transition State (6-membered ring H-transfer) M_Ion->Transition Ortho Only Fragment Fragment Ion [M-OH]+ m/z 163 Transition->Fragment - OH radical Para_M Para M+ m/z 180 Para_Frag [M-NO2]+ m/z 134 Para_M->Para_Frag Standard Cleavage

Figure 2: The "Ortho Effect" fragmentation pathway specific to the 2-nitro isomer.

References

  • National Institute of Standards and Technology (NIST). Electron Ionization Mass Spectrometry of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry.[3]

    • (General Gateway to NIST Chemistry WebBook for spectra verification).

  • PubChem.2-Nitroaniline Compound Summary.

  • Royal Society of Chemistry.Studies in mass spectrometry. Part VIII.

  • Sigma-Aldrich.NMR Chemical Shifts of Common Impurities and Solvents.

  • BenchChem.Comparative analysis of analytical techniques for nitroaniline detection.

    • (General reference for HPLC protocols).

Disclaimer: This guide is for research purposes only. Handling nitroanilines requires strict adherence to safety protocols due to potential toxicity and mutagenicity.

Sources

Safety Operating Guide

2-Nitro-n-propylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for 2-Nitro-N-propylaniline (and its structural analogs). As a specialized nitro-aromatic amine, this compound presents specific risks including acute toxicity (methemoglobinemia), thermal instability, and chronic aquatic toxicity.

Advisory: While "2-Nitro-n-propylaniline" is the provided name, this likely refers to N-propyl-2-nitroaniline (an N-alkylated derivative of o-nitroaniline). The protocols below are designed to meet the rigorous safety standards required for Class 6.1 Toxic Substances and Nitro-compounds .

Part 1: Chemical Identity & Hazard Profile[1][2]

Before disposal, you must validate the waste stream characterization. Treat this substance as a high-hazard material.

Parameter Technical Detail
Chemical Class Nitroaromatic Amine (Alkylated)
Primary Hazard Acute Toxicity (Oral/Dermal/Inhalation): Induces methemoglobinemia (oxygen deprivation in blood).[1]
Secondary Hazard Thermal Instability: Nitro groups can facilitate explosive decomposition if heated under confinement or mixed with strong acids/bases.
Environmental Marine Pollutant: Long-lasting toxic effects in aquatic environments.[1][2][3][4]
RCRA Status Non-Listed (Likely): Unless specifically listed (P or U list), it is regulated by characteristic (Toxicity D003 if reactive, or general toxic waste). Default to Hazardous Waste.
Incompatibility Strong oxidizers, strong acids (risk of exothermic reaction), reducing agents.

Part 2: Pre-Disposal Safety Protocols

1. Personal Protective Equipment (PPE) Matrix

  • Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor/particulate cartridges (if in solution/heated).

  • Dermal: Double-gloving recommended. Nitrile (0.11 mm) is generally splash-resistant; Laminate (Silver Shield) is required for prolonged contact or spill cleanup.

  • Body: Tyvek® lab coat or chemical-resistant apron.

2. Engineering Controls

  • All handling, weighing, and waste transfer must occur inside a certified chemical fume hood .

  • Static Control: Ground all containers during transfer to prevent electrostatic discharge, as nitro-compounds can be shock/spark sensitive in dry, crystalline forms.

Part 3: Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance)

Do not dissolve solid waste unnecessarily, as this increases waste volume and splash risk.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap.

  • Transfer: Carefully transfer the solid using a spark-proof spatula.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-Nitro-N-propylaniline (Solid)"

    • Hazard Checkbox: Toxic, Environmental Hazard.[3][5]

  • Storage: Store in a secondary containment tray in a "Toxic/Carcinogen" designated cabinet until pickup.

Scenario B: Liquid Waste (Solutions/Mother Liquor)

Common in HPLC waste or synthesis workups.

  • Segregation:

    • Compatible: Organic solvents (Methanol, Acetonitrile, Ethyl Acetate).

    • INCOMPATIBLE: Do NOT mix with concentrated acids (Nitric/Sulfuric) or oxidizers (Peroxides).

  • Bulking: Pour into a dedicated "Organic Solvent Waste - Toxic" carboy (HDPE or Steel).

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the solution is acidic, neutralize carefully before adding to the organic drum to prevent heat generation.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Collection: Place all contaminated solids into a clear 6-mil polyethylene bag.

  • Sealing: Goose-neck seal the bag and tape it shut.

  • Secondary Container: Place the sealed bag into a fiber drum or a larger hazardous waste pail.

Part 4: Final Disposal Methodology (The "End-of-Life" Path)

The only acceptable final disposal method for Nitroaniline derivatives is High-Temperature Incineration .

  • Process: Rotary Kiln Incineration at >1000°C.

  • Reasoning:

    • Thermal Destruction: Breaks the strong Nitro-Aromatic bonds.

    • Scrubbing: The facility must have wet scrubbers to capture Nitrogen Oxides (NOx) generated during combustion.

  • Prohibition: Never dispose of this compound down the drain. It passes through municipal water treatment and poisons aquatic ecosystems.

Part 5: Decision Logic & Spill Response

Waste Segregation Logic Flow

DisposalLogic Start Waste Generation: 2-Nitro-N-propylaniline StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved Debris Contaminated PPE/Wipes StateCheck->Debris Trace SolidAction Pack in HDPE Jar. Label 'Toxic Solid'. Solid->SolidAction LiquidCheck Contains Oxidizers/Acids? Liquid->LiquidCheck DebrisAction Double Bag (6-mil). Place in Solid Waste Pail. Debris->DebrisAction Final Ship to TSDF for High-Temp Incineration SolidAction->Final LiquidSafe Bulk in Organic Waste Drum. (Halogenated or Non-Halogenated) LiquidCheck->LiquidSafe No LiquidUnsafe Segregate Immediately. Do NOT Mix. Label 'Reactive/Toxic'. LiquidCheck->LiquidUnsafe Yes LiquidSafe->Final LiquidUnsafe->Final DebrisAction->Final

Caption: Decision matrix for segregating nitroaniline waste streams to ensure compatibility and compliance.

Emergency Spill Protocol

If a spill occurs outside the fume hood:

  • Evacuate: Clear the immediate area. Nitroanilines are potent blood toxins.

  • Dampen: If solid, lightly mist with water (or PEG-400) to prevent dust generation. Do not dry sweep.

  • Absorb: Cover liquid spills with vermiculite or chem-sorb pads.

  • Clean: Wash area with soap and water; collect all wash water as hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6946, 2-Nitroaniline (Analogous Hazard Profile). Retrieved from [Link][6]

  • U.S. Environmental Protection Agency. RCRA Hazardous Waste Description and Identification. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.